Jtz-951
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRBJKWDXVHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336902 | |
| Record name | Enarodustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262132-81-9 | |
| Record name | Enarodustat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enarodustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enarodustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENARODUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JTZ-951 (Enarodustat): A Comprehensive Technical Guide on its Mechanism of Action in Renal Anemia
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of JTZ-951 (enarodustat), a novel small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), for the treatment of renal anemia.
Core Mechanism of Action: HIF-PHD Inhibition
This compound is an orally bioavailable inhibitor of HIF prolyl hydroxylase, with a potent inhibitory effect on PHD2.[1][2] Under normoxic conditions, PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[3] The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-responsive elements (HREs) on target genes. This initiates the transcription of genes involved in erythropoiesis and iron metabolism, most notably erythropoietin (EPO).[3][4]
dot
Caption: The HIF-1α signaling pathway under normoxic conditions and the inhibitory action of this compound.
Dual Effects on Erythropoiesis and Iron Metabolism
The therapeutic efficacy of this compound in renal anemia stems from its dual action on both stimulating red blood cell production and improving iron utilization.
Stimulation of Endogenous Erythropoietin Production
By stabilizing HIF-α, this compound directly upregulates the transcription of the EPO gene in the kidneys and liver.[4][5] This leads to a controlled and sustained increase in endogenous EPO levels, stimulating erythroid progenitor cells in the bone marrow to proliferate and differentiate into mature red blood cells.[4]
Regulation of Iron Homeostasis
A key advantage of this compound over traditional erythropoiesis-stimulating agents (ESAs) is its favorable impact on iron metabolism. HIF-α stabilization by this compound downregulates the expression of hepcidin, the primary regulator of iron homeostasis.[6] Lower hepcidin levels lead to increased iron absorption from the gut and enhanced mobilization of iron from stores, making it more available for erythropoiesis.[3][6] This improved iron utilization can potentially reduce the need for intravenous iron supplementation in patients with renal anemia.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. afgsci.com [afgsci.com]
- 5. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
JTZ-951 (Enarodustat): A Comprehensive Technical Overview of its Role in Erythropoiesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTZ-951, also known as Enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It is designed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH enzymes, this compound stabilizes the alpha subunits of hypoxia-inducible factors (HIF-α), leading to their accumulation and subsequent activation of downstream target genes. This cascade ultimately stimulates endogenous erythropoietin (EPO) production and enhances iron metabolism, thereby promoting erythropoiesis. This technical guide provides an in-depth analysis of the mechanism of action, key experimental data, and relevant protocols related to the function of this compound in erythropoiesis.
Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic states, the activity of HIF-PH is reduced, allowing HIF-α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin.
This compound mimics a hypoxic state by directly inhibiting HIF-PH enzymes, thereby preventing the degradation of HIF-α even in the presence of normal oxygen levels. This leads to a sustained increase in HIF-α levels, resulting in enhanced transcription of the EPO gene, primarily in the kidneys and liver.[1] The subsequent rise in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell production and hemoglobin levels.[1][2]
Furthermore, this compound has been shown to improve iron utilization, a crucial aspect of effective erythropoiesis. It achieves this by modulating the expression of genes involved in iron metabolism.[2][3] Specifically, studies have indicated that this compound can decrease hepcidin levels, a key regulator of iron absorption and mobilization.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| PHD2 IC₅₀ | 0.22 µM | Purified Human HIF-PHD2 | [6] |
| EPO Release EC₅₀ | 5.7 µM | Hep3B cells | [6] |
| CYP Inhibition IC₅₀ | > 100 µM | CYP3A4/5, CYP2C9, CYP2D6, CYP1A2, CYP2A6, CYP2C19, CYP2C8, CYP2B6 | [7][8] |
| hERG Inhibition IC₅₀ | > 100 µM | N/A | [7][8] |
Table 2: Preclinical In Vivo Effects of this compound in Rats
| Animal Model | Dose | Effect | Reference |
| Normal Rats | >1 mg/kg (single oral dose) | Significant increase in liver and kidney EPO mRNA levels. | |
| Normal Rats | 3 mg/kg (single oral dose) | Significant increase in plasma EPO concentrations. | |
| 5/6-Nephrectomized Rats | ≥ 1 mg/kg (repeated oral doses) | Dose-proportional erythropoiesis stimulating effect. | |
| Normal Rats | 1 and 3 mg/kg (daily oral dosing) | Dose-dependent increase in hemoglobin levels. | [8] |
Table 3: Clinical Efficacy of Enarodustat (this compound) in Hemodialysis Patients (Phase 3 Study)
| Parameter | Enarodustat Arm | Darbepoetin Alfa Arm | Outcome | Reference |
| Mean Hemoglobin (during evaluation period) | 10.73 g/dL (95% CI: 10.56, 10.91) | 10.85 g/dL (95% CI: 10.72, 10.98) | Non-inferiority to darbepoetin alfa confirmed. | [9] |
| Difference in Mean Hemoglobin | -0.12 g/dL (95% CI: -0.33, 0.10) | N/A | Lower limit of 95% CI was above the non-inferiority margin of -1.0 g/dL. | [9] |
Detailed Experimental Protocols
In Vitro HIF-PHD2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human HIF-PHD2.
Materials:
-
Recombinant human HIF-PHD2 enzyme.
-
Von Hippel-Lindau, Elongin B, and Elongin C (VBC) complex.
-
Synthetic peptide corresponding to a substrate of HIF-PHD2.
-
This compound at various concentrations.
-
Assay buffer and necessary co-factors (e.g., Fe²⁺, ascorbate, α-ketoglutarate).
-
Detection reagents (e.g., anti-GST-cryptate, streptavidin-XLent!).
Procedure:
-
The HIF-PHD2 enzyme reaction is initiated in the presence of the substrate peptide, co-factors, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped by the addition of a solution containing ethylenediaminetetraacetic acid (EDTA).
-
A solution containing the human VBC complex and fluorescence-based detection reagents is added.
-
The fluorescence signal, which is inversely proportional to the extent of substrate hydroxylation, is measured.
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro EPO Production Assay in Hep3B Cells
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inducing EPO production in a human cell line.
Materials:
-
Human hepatoma cell line (Hep3B).
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Human EPO ELISA kit.
Procedure:
-
Hep3B cells are seeded into 96-well plates and cultured overnight.
-
The culture medium is replaced with fresh medium containing different concentrations of this compound.
-
The cells are incubated for 24 hours.
-
The culture supernatants are collected.
-
The concentration of EPO in the supernatants is quantified using a human EPO ELISA kit according to the manufacturer's instructions.
-
A hypoxic control is used to define 100% EPO production for the calculation of the EC₅₀ value.[6]
-
The EC₅₀ value is determined from the dose-response curve.
In Vivo Erythropoiesis Assessment in a Rat Model of Renal Anemia
Objective: To evaluate the erythropoietic effect of this compound in a preclinical model of renal anemia.
Animal Model:
-
5/6-nephrectomized rats are commonly used to model anemia associated with chronic kidney disease.
Procedure:
-
Rats undergo a two-step surgical procedure to remove five-sixths of their renal mass.
-
Following a recovery period and confirmation of anemia development, the rats are randomly assigned to treatment groups (vehicle control, this compound at various doses).
-
This compound is administered orally once daily or intermittently for a specified duration.
-
Blood samples are collected at regular intervals to monitor hematological parameters, including hemoglobin, hematocrit, and red blood cell count.
-
Plasma EPO concentrations can also be measured at specific time points after dosing.
-
At the end of the study, tissues such as the liver and remaining kidney tissue may be harvested for gene expression analysis (e.g., EPO mRNA levels).[1]
Visualized Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in stimulating erythropoiesis.
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion
This compound (Enarodustat) represents a significant advancement in the management of anemia associated with chronic kidney disease. Its mechanism as a HIF-PH inhibitor allows for the stimulation of endogenous erythropoietin production and improved iron homeostasis, addressing key underlying causes of renal anemia. The preclinical and clinical data robustly support its efficacy and provide a clear understanding of its pharmacological action. The detailed protocols and pathways outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and hematology.
References
- 1. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enarodustat to treat anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. torii.co.jp [torii.co.jp]
- 4. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Enarodustat (this compound HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; this compound; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
JTZ-951 (Enarodustat): A Technical Overview of Hypoxia-Inducible Factor Stabilization for Renal Anemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTZ-951, also known as enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By reversibly inhibiting the PHD enzymes, enarodustat stabilizes HIF-α subunits, leading to the transcriptional activation of genes that mediate adaptive responses to hypoxia. This includes the induction of erythropoietin (EPO) and genes involved in iron metabolism, offering a novel therapeutic approach for the treatment of anemia associated with chronic kidney disease (CKD). This document provides a comprehensive technical guide on the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.
Introduction to Hypoxia-Inducible Factor (HIF) and Prolyl Hydroxylase (PHD)
The hypoxia-inducible factor (HIF) is a heterodimeric transcription factor, composed of an oxygen-labile α subunit (HIF-α) and a constitutively expressed β subunit (HIF-β).[1] In normoxic conditions, specific proline residues on HIF-α are hydroxylated by HIF prolyl hydroxylase (PHD) enzymes (PHD1, PHD2, and PHD3).[2] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[3][4]
Under hypoxic conditions, the oxygen-dependent activity of PHD enzymes is suppressed.[1] This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[3] This signaling cascade upregulates the expression of numerous genes involved in erythropoiesis (e.g., EPO), iron metabolism, angiogenesis, and cell survival.[2][5]
HIF-PHD inhibitors, such as enarodustat, mimic the hypoxic state by pharmacologically inhibiting PHD enzymes, thereby stabilizing HIF-α and stimulating endogenous erythropoiesis.[2][6]
This compound (Enarodustat): Mechanism of Action
This compound is an inhibitor of human HIF-PHD isoforms 1, 2, and 3.[7][8] By inhibiting these enzymes, this compound prevents the hydroxylation and subsequent degradation of HIF-α.[9] The stabilized HIF-α then activates the transcription of target genes, most notably the EPO gene, leading to increased production of endogenous erythropoietin.[1][7] Furthermore, HIF stabilization has been shown to improve iron utilization by decreasing hepcidin levels and increasing total iron-binding capacity (TIBC).[10][11]
The following diagram illustrates the HIF signaling pathway and the mechanism of action of this compound.
Quantitative Data from Preclinical and Clinical Studies
This compound has demonstrated efficacy in increasing hemoglobin levels and modulating iron metabolism markers in both preclinical and clinical settings.
Preclinical Data
In a rat model of renal anemia (5/6-nephrectomized rats), repeated oral doses of this compound showed a dose-dependent erythropoiesis stimulating effect.[7][9]
| Dose of this compound | Effect on Hemoglobin | Reference |
| 1 mg/kg (daily) | Significant increase in hemoglobin | [9] |
| 3 mg/kg (daily) | Dose-dependent increase in hemoglobin | [1][9] |
In normal rats, a single oral dose of this compound led to an increase in hepatic and renal EPO mRNA levels and plasma EPO concentrations.[7]
Clinical Data
| Parameter | Enarodustat Arm | Darbepoetin Alfa (DA) Arm | Difference (95% CI) |
| Mean Hb at weeks 20-24 (g/dL) | 10.96 (10.84 to 11.07) | - | 0.09 (-0.07 to 0.26) |
| Parameter | Enarodustat Arm | Darbepoetin Alfa (DA) Arm | Difference (95% CI) |
| Mean Hb at weeks 20-24 (g/dL) | 10.73 (10.56 to 10.91) | 10.85 (10.72 to 10.98) | -0.12 (-0.33 to 0.10) |
| Parameter | Enarodustat Group | Placebo Group | p-value |
| Mean Change in Hb from baseline to weeks 7-9 (g/L) | 15.99 (±9.46) | -0.14 (±8.08) | < 0.001 |
| Hb increase in first 4 weeks (g/L) | 11.82 (±9.56) | 1.58 (±7.56) | < 0.001 |
| Mean change in hepcidin at week 9 (ng/mL) | -42.94 (±37.56) | +4.58 (±33.34) | - |
Experimental Protocols
Detailed experimental protocols for the evaluation of HIF-PHD inhibitors like this compound typically involve in vitro enzyme assays, cell-based assays, and in vivo animal models.
In Vitro HIF-PHD Enzyme Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PHD isoforms.
Methodology Outline:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human HIF-PHD enzyme (e.g., PHD2), a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-α, 2-oxoglutarate, ferrous iron (Fe(II)), and ascorbate is prepared.
-
Compound Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by the addition of acid or a chelating agent.
-
Detection of Hydroxylation: The extent of HIF-α peptide hydroxylation is quantified. This can be achieved through various methods, including mass spectrometry to detect the mass shift due to the addition of a hydroxyl group, or antibody-based methods (e.g., ELISA) that specifically recognize the hydroxylated proline residue.[12]
-
Data Analysis: The concentration of this compound that inhibits 50% of the PHD enzyme activity (IC50) is calculated.
Cell-Based HIF Stabilization and EPO Production Assay
This assay evaluates the ability of a compound to stabilize HIF-α and induce the production of EPO in a cellular context. Human hepatocarcinoma cell lines, such as Hep3B, are commonly used as they produce EPO in response to hypoxia.[9][13]
Methodology Outline:
-
Cell Culture: Hep3B cells are cultured under standard normoxic conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours).
-
Sample Collection: The cell culture supernatant is collected to measure secreted EPO, and the cells are lysed to extract protein and RNA.
-
HIF-α Stabilization Analysis: Western blotting is performed on the cell lysates using an antibody specific to HIF-1α or HIF-2α to visualize the accumulation of the protein.
-
EPO mRNA Analysis: Quantitative real-time PCR (qPCR) is used to measure the relative expression of EPO mRNA in the cell lysates.
-
EPO Protein Analysis: An enzyme-linked immunosorbent assay (ELISA) is performed on the culture supernatant to quantify the concentration of secreted EPO.
-
Data Analysis: The effective concentration of this compound that produces 50% of the maximal response (EC50) for EPO production is determined.
In Vivo Animal Model of Renal Anemia
The 5/6 nephrectomy rat model is a commonly used preclinical model to simulate CKD-induced anemia and evaluate the erythropoietic effects of therapeutic agents.[9]
Methodology Outline:
-
Model Induction: A two-step surgical procedure is performed on rats to remove two-thirds of one kidney and the entire contralateral kidney, inducing a state of chronic renal insufficiency.
-
Anemia Development: The animals are allowed to recover, during which they develop anemia, characterized by a significant decrease in hemoglobin levels.
-
Drug Administration: Anemic rats are treated with daily oral doses of this compound or a vehicle control for a specified period (e.g., 4 weeks).
-
Monitoring: Blood samples are collected regularly to monitor hemoglobin levels, hematocrit, and red blood cell counts. Plasma may also be collected to measure EPO and iron metabolism parameters.
-
Data Analysis: The changes in hematological parameters over the treatment period are compared between the this compound-treated groups and the control group to assess the in vivo efficacy.
Conclusion
This compound (enarodustat) is a novel oral HIF-PHD inhibitor that effectively stimulates erythropoiesis and improves iron metabolism by stabilizing HIF-α. Preclinical and extensive clinical data have demonstrated its efficacy in correcting and maintaining hemoglobin levels in patients with anemia of CKD, with a safety profile comparable to existing erythropoiesis-stimulating agents. The mechanisms and methodologies described in this guide provide a foundational understanding for researchers and drug development professionals working in the field of renal anemia and HIF biology.
References
- 1. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 6. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor | CiNii Research [cir.nii.ac.jp]
- 9. ovid.com [ovid.com]
- 10. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacodynamics of the HIF-PH Inhibitor JTZ-951 (Enarodustat)
This technical guide provides a comprehensive overview of the pharmacodynamics of this compound (enarodustat), a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Enarodustat is approved in Japan for the treatment of anemia associated with chronic kidney disease (CKD) and is under development in other regions.[1][2] This document details the molecule's mechanism of action, its effects on erythropoiesis and iron metabolism, and provides a summary of key preclinical and clinical findings.
Core Mechanism of Action: HIF-PH Inhibition
This compound is a small molecule inhibitor of HIF prolyl hydroxylases (PHDs), the key enzymes responsible for the oxygen-dependent degradation of Hypoxia-Inducible Factor-alpha (HIF-α).[2][3] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[3] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[3]
This compound exhibits potent inhibitory activity against all three human HIF-PH isoforms (PHD1, PHD2, and PHD3).[4][5][6] The primary therapeutic effect in anemia is mediated through the upregulation of erythropoietin (EPO) and genes involved in iron metabolism.[2]
Signaling Pathway of this compound Action
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been characterized in both preclinical models and human clinical trials. The data consistently demonstrate a dose-dependent increase in hemoglobin and erythropoietin, alongside favorable modulation of iron metabolism markers.
Preclinical Data
Preclinical studies in various animal models, including normal and 5/6-nephrectomized rats, have established the proof-of-concept for this compound in stimulating erythropoiesis.
Table 1: Summary of Key Preclinical Pharmacodynamic Findings for this compound
| Parameter | Animal Model | Dose(s) | Key Findings | Reference(s) |
| Hemoglobin | Normal Rats | 1 and 3 mg/kg, p.o. daily | Dose-dependent increases in hemoglobin levels. | [3] |
| EPO mRNA | Normal Rats | >1 mg/kg, single oral dose | Significant increase in liver and kidney EPO mRNA levels. | [6] |
| Plasma EPO | Normal Rats | >3 mg/kg, single oral dose | Significant increase in plasma EPO concentrations. | [6] |
| Erythropoiesis | 5/6-Nephrectomized Rats | Not specified | Repeated oral doses (daily or intermittent) showed a stimulating effect on erythropoiesis. | [5] |
| Hepcidin | Not specified | Not specified | This compound administration significantly downregulated hepcidin expression to approximately half the level of non-treated samples. | [2] |
Clinical Data
Clinical trials in patients with anemia of CKD, both non-dialysis-dependent (NDD) and hemodialysis-dependent (HDD), have confirmed the efficacy and safety of enarodustat.
Table 2: Summary of Key Clinical Pharmacodynamic Findings for this compound (Enarodustat)
| Parameter | Patient Population | Dose(s) | Key Findings | Reference(s) |
| Hemoglobin | NDD-CKD | 2, 4, or 6 mg/day | Dose-response increase in the rate of hemoglobin level increase per week. | [7] |
| Hemoglobin | HDD-CKD | 2, 4, or 6 mg/day | Dose-dependent increase in hemoglobin from baseline over 6 weeks. | [8] |
| Hemoglobin | NDD-CKD | 1-8 mg/day (dose-adjusted) | Maintained mean hemoglobin levels at 10.96 g/dL, non-inferior to darbepoetin alfa. | [9] |
| Hemoglobin | HDD-CKD | Dose-adjusted | Maintained mean hemoglobin levels at 10.73 g/dL, non-inferior to darbepoetin alfa. | [10] |
| Hepcidin | NDD-CKD | Not specified | Associated with decreased hepcidin levels. | [7][9] |
| Ferritin | NDD-CKD | Not specified | Associated with decreased ferritin levels. | [7][9] |
| Total Iron-Binding Capacity (TIBC) | NDD-CKD | Not specified | Associated with increased TIBC. | [7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are outlines of typical experimental protocols used in the evaluation of this compound.
In Vitro HIF-PH Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on HIF-PH isoforms.
-
Cell Line: Not applicable (recombinant human HIF-PH enzymes).
-
Methodology:
-
Recombinant human HIF-PH1, HIF-PH2, and HIF-PH3 enzymes are used.
-
The assay measures the hydroxylation of a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α.
-
This compound is incubated with the enzyme, substrate, and co-factors (2-oxoglutarate, ascorbate, Fe(II)).
-
The reaction is quenched, and the extent of hydroxylation is determined, often using mass spectrometry or a fluorescence-based detection method.
-
IC50 values are calculated from the dose-response curves.
-
In Vitro EPO Production Assay
-
Objective: To assess the ability of this compound to induce EPO production in a cellular context.
-
Cell Line: Human hepatoma cell line (e.g., Hep3B).[5]
-
Methodology:
-
Hep3B cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of human EPO in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
EC50 values for EPO production are determined.
-
In Vivo Erythropoiesis Study in a Rat Model of Renal Anemia
-
Objective: To evaluate the in vivo efficacy of this compound in stimulating red blood cell production in a disease-relevant animal model.
-
Animal Model: 5/6-nephrectomized Sprague-Dawley rats.[5]
-
Methodology:
-
Model Induction: A two-step surgical procedure is performed to remove approximately 5/6th of the total kidney mass, leading to progressive renal failure and anemia.
-
Treatment: After a stabilization period, animals are randomized to receive vehicle control or this compound orally at various doses and schedules (e.g., once daily).
-
Monitoring: Body weight and food consumption are monitored regularly. Blood samples are collected at baseline and at specified time points throughout the study.
-
Endpoint Analysis:
-
Complete blood counts (CBCs) are performed to measure hemoglobin, hematocrit, and red blood cell counts.
-
Plasma EPO levels are measured by ELISA.
-
Iron metabolism parameters (serum iron, ferritin, TIBC, hepcidin) are quantified.
-
-
Data Analysis: Changes in hematological and biochemical parameters are compared between treatment groups and vehicle control.
-
Experimental Workflow for In Vivo Efficacy Assessment
Conclusion
The pharmacodynamic profile of this compound (enarodustat) is well-characterized, demonstrating its potent ability to stabilize HIF-α and subsequently stimulate endogenous erythropoietin production and improve iron utilization. This mechanism offers a physiological approach to the management of anemia in chronic kidney disease. The quantitative data from both preclinical and clinical studies consistently support its efficacy in correcting and maintaining hemoglobin levels. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further explore the properties of this and other HIF-PH inhibitors.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cellular Pathways Modulated by JTZ-951 (Enarodustat) Administration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTZ-951, also known as enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1][2][3][4] Approved in Japan for the treatment of anemia associated with chronic kidney disease (CKD), its mechanism of action centers on the stabilization of HIF-α, a key transcription factor in the cellular response to hypoxia.[5][6] This document provides an in-depth technical guide to the cellular pathways affected by this compound administration, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Core Mechanism of Action: The HIF Signaling Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) protein complex and subsequent degradation via the ubiquitin-proteasome pathway.[2][5] this compound inhibits HIF-PH enzymes, preventing this hydroxylation and stabilizing HIF-α.[5] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, thereby upregulating their transcription.[5] This process effectively mimics a hypoxic state at the cellular level.
Key Cellular Pathways Affected by this compound
Erythropoiesis Stimulation
The primary therapeutic effect of this compound is the stimulation of erythropoiesis. By stabilizing HIF-α, this compound upregulates the transcription of the erythropoietin (EPO) gene, leading to increased endogenous EPO production.[7][8] This, in turn, stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, resulting in an increased red blood cell count and hemoglobin levels.[2][9]
Iron Metabolism Regulation
This compound also plays a crucial role in regulating iron metabolism to support erythropoiesis. HIF stabilization has been shown to decrease the expression of hepcidin, a key negative regulator of iron absorption and recycling.[7] Lower hepcidin levels lead to increased iron release from enterocytes and macrophages into the circulation. Clinical studies have demonstrated that enarodustat administration is associated with decreased hepcidin and ferritin, and increased total iron-binding capacity (TIBC).[10][11]
References
- 1. Enarodustat (this compound HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; this compound; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]
- 2. What is Enarodustat used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Enarodustat? [synapse.patsnap.com]
- 6. Enarodustat - Wikipedia [en.wikipedia.org]
- 7. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. torii.co.jp [torii.co.jp]
- 10. karger.com [karger.com]
- 11. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JTZ-951 (Enarodustat): A Novel HIF-PH Inhibitor for Renal Anemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JTZ-951, also known as Enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. Developed for the treatment of anemia associated with chronic kidney disease (CKD), this compound represents a significant advancement in activating the body's natural erythropoietic processes. By inhibiting PHD enzymes, Enarodustat stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO), and improved iron metabolism. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community.
Introduction: The Challenge of Renal Anemia
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of erythropoietin (EPO) by the failing kidneys and disordered iron homeostasis.[1] For decades, the standard of care has been the administration of recombinant human erythropoiesis-stimulating agents (ESAs). While effective, ESAs are associated with potential risks and require parenteral administration.[2]
The discovery of the hypoxia-inducible factor (HIF) pathway, a master regulator of the body's response to low oxygen levels, has opened new therapeutic avenues.[3] The HIF transcription factors control the expression of genes crucial for adapting to hypoxia, including EPO and genes involved in iron absorption and mobilization.[3][4] The stability of the HIF-α subunit is regulated by a family of oxygen-dependent enzymes known as prolyl hydroxylase domain (PHD) enzymes.[5] Inhibition of these enzymes mimics a hypoxic state, stabilizing HIF-α and thereby stimulating endogenous EPO production and improving iron utilization.[1][3] This has led to the development of a new class of oral drugs, the HIF-PH inhibitors, with this compound (Enarodustat) being a prominent example.[6]
The Discovery of this compound
The development of this compound originated from a focused lead optimization program aimed at identifying novel, potent, and orally bioavailable PHD inhibitors.[7] Researchers at Japan Tobacco Inc. identified triazolopyridine derivatives as a promising scaffold with potent PHD2 inhibitory activity.[5][7] Through systematic chemical modifications, the team sought to enhance cell permeability and in vivo efficacy.[8]
This effort led to the identification of compound 14, later named this compound (Enarodustat), which features a 5-phenethyl substituent on the triazolopyridine core.[8] This specific modification resulted in improved cellular efficacy in stimulating EPO release and demonstrated significant in vivo activity in animal models.[8] Notably, this compound was found to be rapidly absorbed and cleared after oral administration in rats, a pharmacokinetic profile considered advantageous for safety.[5][8]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).[9][10] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[3]
By inhibiting PHDs, this compound prevents this hydroxylation, thus stabilizing the HIF-α subunit.[4] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT).[4] This active HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[4] Key target genes upregulated by this pathway include:
-
Erythropoietin (EPO): Stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, increasing red blood cell production.[4]
-
Genes involved in iron metabolism: this compound has been shown to decrease hepcidin levels and increase total iron-binding capacity (TIBC), facilitating improved iron absorption and mobilization for erythropoiesis.[11][12]
The signaling pathway is illustrated in the diagram below.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potential as a therapeutic agent for renal anemia through a series of in vitro and in vivo studies.
In Vitro Efficacy
The inhibitory activity of this compound against PHD enzymes and its cellular effect on EPO production were key initial assessments.
| Parameter | Value | Cell Line/Enzyme | Reference |
| PHD2 IC50 | 0.22 µM | Recombinant Human PHD2 | [13] |
| EPO Release EC50 | 0.22 µM | Hep3B (Human Hepatoma Cells) | [13] |
| HIF-PH1 Ki | 16 nM | Recombinant Human HIF-PH1 | |
| HIF-PH2 Ki | 61 nM | Recombinant Human HIF-PH2 | |
| HIF-PH3 Ki | 101 nM | Recombinant Human HIF-PH3 |
Table 1: In Vitro Activity of this compound.
Studies in the human hepatocarcinoma cell line, Hep3B, showed that this compound increased the protein levels of both HIF-1α and HIF-2α, leading to a subsequent increase in EPO mRNA levels and EPO protein production.[9][10]
In Vivo Efficacy in Animal Models
The erythropoietic effect of this compound was evaluated in rodent models.
-
Normal Rats: A single oral dose of this compound led to increased hepatic and renal EPO mRNA levels and elevated plasma EPO concentrations.[9][10] Daily oral dosing at 1 and 3 mg/kg resulted in a dose-dependent increase in hemoglobin levels.[13]
-
5/6-Nephrectomized Rat Model of Renal Anemia: In this established model of CKD-induced anemia, repeated oral administration of this compound demonstrated a clear erythropoiesis-stimulating effect.[9][10] Both once-daily and intermittent dosing regimens were effective in increasing hemoglobin levels.[9]
Clinical Development
This compound has undergone extensive clinical evaluation in a series of Phase 2 and Phase 3 trials, primarily in Japan, involving patients with anemia of CKD, both those not on dialysis (non-dialysis-dependent, NDD) and those on maintenance hemodialysis (hemodialysis-dependent, HD).
Phase 2b Studies
Phase 2b trials were designed to assess the dose-response relationship, safety, and appropriate maintenance dosage of Enarodustat.
| Study Population | Treatment Period | Key Findings | Reference |
| NDD-CKD Patients | 6 weeks double-blind, 24 weeks open-label | Dose-dependent increase in hemoglobin (Hb) levels. Over 70% of subjects maintained Hb in the target range (10.0–12.0 g/dL) during the open-label period. | [14] |
| HD-CKD Patients | 6 weeks double-blind, 24 weeks open-label | Effective conversion from ESAs to Enarodustat. 65.1% of subjects maintained Hb in the target range at the end of treatment. | [11] |
Table 2: Summary of Phase 2b Clinical Trial Results.
Phase 3 Studies
Long-term efficacy and safety were confirmed in larger Phase 3 trials, including non-inferiority comparisons against the ESA darbepoetin alfa (DA).
| Study (Population) | Duration | Comparator | Primary Endpoint | Result | Reference |
| SYMPHONY ND-Long (NDD-CKD) | 52 weeks | Open-label | Maintenance of Hb in target range | Mean Hb levels were maintained within the target range (10.0–12.0 g/dL) over 52 weeks. | [1] |
| SYMPHONY HD-Long (HD-CKD) | 52 weeks | Open-label | Maintenance of Hb in target range | Mean Hb levels were maintained within the target range (10.0–12.0 g/dL) over 52 weeks. | [1] |
| SYMPHONY HD Study (HD-CKD) | 24 weeks | Darbepoetin Alfa (DA) | Change in mean Hb level | Enarodustat was non-inferior to DA. | [15][16] |
| Chinese NDD-CKD Patients | 8 weeks double-blind, 16 weeks open-label | Placebo | Mean change in Hb from baseline | Statistically significant increase in Hb with Enarodustat vs. placebo (15.99 g/L vs. -0.14 g/L). | [12][17] |
Table 3: Summary of Key Phase 3 Clinical Trial Results.
Effects on Iron Metabolism
Across multiple clinical trials, Enarodustat demonstrated beneficial effects on iron utilization. Treatment was associated with statistically significant decreases in serum hepcidin and ferritin, and increases in total iron-binding capacity (TIBC), indicating improved iron availability for erythropoiesis.[11][12][14]
Experimental Protocols
This section provides an overview of the methodologies employed in the key preclinical and clinical studies of this compound.
PHD2 Enzyme Inhibition Assay (General Protocol)
This type of assay is used to determine the in vitro potency (IC50) of a compound against the PHD2 enzyme.
-
Reagents: Recombinant human PHD2, a synthetic peptide substrate derived from HIF-1α, co-factors (Fe(II), 2-oxoglutarate, ascorbate), and a suitable buffer (e.g., HEPES).
-
Procedure: a. The test compound (this compound) is serially diluted and pre-incubated with the PHD2 enzyme and Fe(II) in assay wells. b. The enzymatic reaction is initiated by adding the HIF-1α peptide substrate and 2-oxoglutarate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature). d. The reaction is stopped, and the degree of peptide hydroxylation is measured.
-
Detection: Various methods can be used, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), which detects the interaction between a specific antibody for the hydroxylated peptide and the peptide itself, or mass spectrometry to directly measure the mass change of the substrate peptide.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
EPO Release Assay in Hep3B Cells
This cell-based assay measures the ability of a compound to stimulate EPO production in a relevant cell line.
-
Cell Culture: Human Hep3B cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a standard cell culture incubator (37°C, 5% CO2).
-
Procedure: a. Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere. b. The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. c. The cells are incubated for a specified period (e.g., 24-48 hours).
-
EPO Quantification: The concentration of EPO secreted into the culture supernatant is measured using a commercially available human EPO Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of EPO produced at each this compound concentration is quantified. The EC50 value, the concentration at which 50% of the maximal EPO release is achieved, is calculated from the dose-response curve.
5/6 Nephrectomy Rat Model of Renal Anemia
This is a widely used surgical model to induce CKD and subsequent anemia, mimicking the human condition.
-
Animal Model: Male Sprague-Dawley or similar rat strains are typically used.
-
Surgical Procedure (Two-Stage): a. Stage 1: Under anesthesia, a flank incision is made to expose the left kidney. Approximately two-thirds of the left kidney is surgically removed (resection) or ablated. b. Stage 2: Approximately one week after the first surgery, a second surgery is performed to remove the entire right kidney (right nephrectomy).
-
Post-Operative Care: Animals receive appropriate analgesic and post-operative care to ensure recovery. The development of renal dysfunction and anemia is monitored over several weeks by measuring blood urea nitrogen (BUN), serum creatinine, and hemoglobin levels.
-
Drug Administration: Once anemia is established, rats are treated with this compound (administered orally, e.g., via gavage) or a vehicle control on a defined schedule (e.g., once daily).
-
Efficacy Assessment: Blood samples are collected periodically to measure hemoglobin, hematocrit, red blood cell counts, and plasma EPO levels to evaluate the therapeutic effect of the compound.
The diagram below illustrates a typical workflow for evaluating a compound in this model.
Conclusion
This compound (Enarodustat) is a novel, orally administered HIF-PH inhibitor that has been extensively studied and proven effective for the treatment of anemia in patients with chronic kidney disease. Its mechanism of action, which involves the stabilization of HIF-α to stimulate endogenous erythropoietin production and improve iron metabolism, offers a physiological approach to managing renal anemia. Preclinical and robust clinical trial data have demonstrated its efficacy in correcting and maintaining hemoglobin levels within target ranges, with a favorable safety profile. As a convenient oral therapy, Enarodustat represents a valuable new option for patients and clinicians in the management of this common complication of CKD.
References
- 1. Item - Supplementary Material for: A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - Karger Publishers - Figshare [karger.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 5. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of erythropoietin production in a hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
JTZ-951 (Enarodustat): A Comprehensive Technical Guide on its Impact on Iron Metabolism and Mobilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTZ-951 (enarodustat) is an oral, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) that represents a novel therapeutic approach for the management of anemia, particularly in patients with chronic kidney disease (CKD). By mimicking the physiological response to hypoxia, this compound not only stimulates endogenous erythropoietin (EPO) production but also exerts a significant and beneficial impact on iron metabolism and mobilization. This document provides an in-depth technical overview of the mechanisms of action, experimental validation, and clinical effects of this compound on iron homeostasis, intended for professionals in the fields of research, science, and drug development.
Core Mechanism of Action: HIF-α Stabilization
This compound's primary mechanism involves the inhibition of HIF prolyl hydroxylases (PHDs), enzymes that, under normoxic conditions, hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound allows for the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This complex binds to hypoxia-response elements (HREs) on the promoter regions of target genes, upregulating their transcription.[1][2]
A key aspect of this mechanism is the predominant role of HIF-2α in regulating genes involved in both erythropoiesis and iron metabolism.[1] this compound effectively stabilizes HIF-2α, leading to a coordinated response that not only increases red blood cell production but also ensures the necessary iron supply for hemoglobin synthesis.
Signaling Pathway
The following diagram illustrates the core signaling cascade initiated by this compound.
Caption: this compound inhibits PHD, stabilizing HIF-2α and promoting target gene transcription.
Impact on Iron Metabolism: Key Molecular Targets
This compound-mediated HIF-2α stabilization directly influences several key proteins involved in iron absorption, transport, and mobilization, leading to improved iron availability for erythropoiesis.
-
Hepcidin Downregulation: this compound consistently leads to a reduction in serum hepcidin levels. While not a direct transcriptional target of HIF, hepcidin is suppressed by erythroferrone, which is produced by erythroblasts in response to EPO-stimulated erythropoiesis. By increasing endogenous EPO, this compound indirectly suppresses hepcidin, a key negative regulator of iron release.
-
Increased Iron Absorption: HIF-2α directly binds to HREs in the promoters of genes crucial for intestinal iron uptake, including:
-
Divalent Metal Transporter 1 (DMT1, encoded by SLC11A2): The primary transporter for non-heme iron from the intestinal lumen into enterocytes.
-
Duodenal Cytochrome B (DcytB): A reductase that converts ferric iron (Fe³⁺) to its absorbable ferrous form (Fe²⁺).
-
-
Enhanced Iron Egress: HIF-2α also upregulates the expression of:
-
Ferroportin (FPN, encoded by SLC40A1): The sole known iron exporter that transports iron from enterocytes and macrophages into the bloodstream. The dual effect of hepcidin downregulation and ferroportin upregulation significantly enhances iron mobilization from stores.
-
-
Improved Iron Transport: this compound has been shown to increase Total Iron-Binding Capacity (TIBC), which reflects an increase in serum transferrin, the primary iron transport protein in the blood. Transferrin and its receptor (TFRC) are also known HIF target genes.
Quantitative Data from Clinical Studies
Phase 3 clinical trials in Japanese patients with CKD, both on hemodialysis (SYMPHONY HD) and not on dialysis (SYMPHONY ND), have provided robust quantitative data on the effects of this compound on iron metabolism parameters compared to the erythropoiesis-stimulating agent (ESA) darbepoetin alfa (DA).
Table 1: Changes in Iron-Related Parameters in Hemodialysis Patients (SYMPHONY HD Study)
| Parameter | Timepoint | This compound Arm | Darbepoetin Alfa Arm | p-value (vs. DA) |
| Hepcidin (ng/mL) | Week 4 (Median Change) | Decreased | - | 0.0016 |
| Serum Iron (µg/dL) | Week 4 (Median Change) | Increased | - | < 0.0001 |
| TIBC (µg/dL) | Week 4 (Median Change) | Increased | - | < 0.0001 |
| TSAT (%) | Week 4 (Median Change) | Increased | - | 0.0273 |
| Ferritin (ng/mL) | Week 4 (Median Change) | Decreased | - | - |
| Data derived from a post hoc analysis comparing changes from baseline at week 4.[3][4] |
Table 2: Changes in Iron-Related Parameters in Non-Dialysis Patients (SYMPHONY ND Study)
| Parameter | Timepoint | This compound Arm (Mean ± SD) | Darbepoetin Alfa Arm (Mean ± SD) |
| Hepcidin (ng/mL) | Week 24 (Change) | -24.4 ± 39.5 | 1.1 ± 38.0 |
| TIBC (µg/dL) | Week 24 (Change) | 51.5 ± 40.8 | 1.5 ± 27.8 |
| Ferritin (ng/mL) | Week 24 (Change) | -103.5 ± 98.4 | -28.9 ± 77.2 |
| Data represent the mean change from baseline at week 24.[5][6] |
Experimental Protocols and Methodologies
In Vitro EPO Production Assay
This protocol describes a typical cell-based assay to determine the effect of this compound on EPO production.
-
Cell Line: Human hepatoma cells (Hep3B), which are known to produce EPO in response to hypoxia.
-
Cell Culture: Cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained in a standard CO₂ incubator (37°C, 5% CO₂).[7]
-
Experimental Procedure:
-
Hep3B cells are seeded into 96-well plates at a density of 3 x 10⁴ cells/well.
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
A positive control group may be subjected to hypoxic conditions (e.g., 2% O₂) to stimulate maximal EPO production.[7]
-
The plates are incubated for a defined period (e.g., 24 hours).
-
After incubation, the culture supernatant is collected for EPO quantification. The cells are lysed to extract protein for Western blotting (to assess HIF-α stabilization) or RNA for qRT-PCR (to measure EPO mRNA levels).[7]
-
-
Quantification: EPO concentration in the supernatant is measured using a commercially available human EPO Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
Caption: Workflow for assessing this compound's effect on EPO production in Hep3B cells.
In Vivo Animal Studies
Preclinical studies have utilized rat models to evaluate the effects of this compound on erythropoiesis and iron metabolism.
-
Normal Rat Model: This model is used to assess the general erythropoietic and iron-mobilizing effects of this compound. Studies have shown that repeated oral doses of this compound induce erythropoiesis while maintaining the hemoglobin content in red blood cells, demonstrating more efficient iron utilization compared to rHuEPO.[2][8] A single dose of this compound resulted in a decrease in hepcidin expression within 24 hours.[2][8]
-
Anemia of Inflammation Rat Model: This model, often induced by agents like peptidoglycan-polysaccharide, mimics the functional iron deficiency seen in chronic inflammatory states. In this model, this compound demonstrated a significant erythropoietic effect, in contrast to rHuEPO, which was less effective.[2][8] This highlights this compound's ability to overcome inflammation-induced blocks in iron mobilization.
Note: Detailed, step-by-step protocols and quantitative data for these preclinical studies are not fully available in the public domain. The findings are based on published summaries of these experiments.
Clinical Trial Protocol (SYMPHONY HD - Abridged)
-
Study Design: A Phase 3, randomized, open-label, active-controlled study in Japanese hemodialysis patients with anemia.[4]
-
Patient Population: Adults on maintenance hemodialysis for at least 12 weeks, with stable hemoglobin (Hb) levels, and adequate iron stores (TSAT >20% or ferritin >75 ng/mL).[4]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound once daily or intravenous darbepoetin alfa (DA) weekly for 24 weeks. Doses were adjusted to maintain Hb within the target range of 10.0 to <12.0 g/dL.[4]
-
Iron Management: Intravenous iron was prohibited during the initial 4 weeks of treatment. It was permitted thereafter if ferritin was ≤100 ng/mL or TSAT was ≤20%.[4]
-
Endpoints: The primary endpoint was the mean Hb level during weeks 20-24. Secondary endpoints included changes in iron-related parameters (hepcidin, serum iron, TIBC, ferritin, TSAT).[4]
-
Laboratory Methods: Standard clinical laboratory procedures were used for all hematological and biochemical assessments.
Caption: Simplified workflow of the SYMPHONY HD Phase 3 clinical trial.
Conclusion for Drug Development Professionals
This compound (enarodustat) demonstrates a dual mechanism of action that addresses two fundamental causes of anemia in CKD: impaired EPO production and disordered iron homeostasis. By stabilizing HIF-2α, this compound orchestrates a coordinated physiological response that increases endogenous EPO and comprehensively improves iron mobilization. Clinical data robustly supports its efficacy in decreasing hepcidin and increasing TIBC and serum iron, translating to effective and sustained hemoglobin control. These attributes position this compound as a significant advancement in anemia management, offering an oral therapeutic option that leverages the body's natural pathways to not only stimulate erythropoiesis but also to ensure the efficient utilization of iron, a critical component for its success.
References
- 1. Hypoxia-Inducible Factor-2α Mediates the Adaptive Increase of Intestinal Ferroportin During Iron Deficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an HIF prolyl hydroxylase inhibitor, suppresses renal interstitial fibroblast transformation and expression of fibrosis-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
A Technical Guide to Preclinical Studies and In Vitro Models of Enarodustat (JTZ-951)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enarodustat (JTZ-951) is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. By inhibiting these enzymes, enarodustat stabilizes HIF-α, a key transcription factor that upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism of action provides a therapeutic approach for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides an in-depth overview of the preclinical studies and in vitro models used to characterize the pharmacology of enarodustat, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, HIF-α subunits are hydroxylated by PH enzymes (PHD1, PHD2, and PHD3), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic states, the activity of PHDs is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to stimulate transcription. Enarodustat mimics a state of hypoxia by competitively inhibiting PH enzymes, thereby stabilizing HIF-α and inducing a physiological erythropoietic response.[1]
Signaling Pathway: HIF-1α Stabilization by Enarodustat (this compound)
Caption: Mechanism of HIF-1α stabilization by this compound.
In Vitro Models
HIF Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of enarodustat on PHD isoforms.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 enzymes are used. A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α serves as the substrate.
-
Reaction Mixture: The assay is typically performed in a buffer containing the PHD enzyme, the HIF-1α peptide substrate, Fe(II), ascorbate, and 2-oxoglutarate (2-OG).
-
Inhibitor Addition: Enarodustat is dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of 2-OG and incubated at room temperature.
-
Detection: The hydroxylation of the HIF-1α peptide is quantified. A common method involves the use of a VHL-based capture assay, where a specific antibody recognizes the hydroxylated proline residue. Alternatively, assays measuring the consumption of 2-OG can be employed.[2]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) is calculated from the concentration-response curve.
Quantitative Data:
| Enzyme | Ki (μmol/L) |
| HIF-PH1 | 0.016 |
| HIF-PH2 | 0.061 |
| HIF-PH3 | 0.101 |
Data sourced from Fukui et al., 2019.
EPO Production in Human Hepatocellular Carcinoma (Hep3B) Cells
Objective: To assess the ability of enarodustat to induce EPO production in a cellular context.
Experimental Protocol:
-
Cell Culture: Human Hep3B cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of enarodustat or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period, typically 24 hours.[3]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for EPO measurement.
-
EPO Quantification: The concentration of EPO in the supernatant is determined using a commercially available human EPO ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The half-maximal effective concentration (EC50) for EPO production is calculated from the dose-response curve.
Quantitative Data:
| Parameter | Value (μM) |
| EC50 for EPO release from Hep3B cells | 5.7 |
| IC50 for PHD2 (for comparison) | 0.22 |
Data sourced from Selleck Chemicals product information.[3]
Experimental Workflow: In Vitro EPO Production Assay
Caption: Workflow for assessing this compound induced EPO production in vitro.
Preclinical In Vivo Models
Normal Rat Model
Objective: To evaluate the pharmacodynamic effects of enarodustat on EPO production and hematological parameters in healthy animals.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimation: Animals are acclimated to the facility for at least one week before the experiment.
-
Compound Administration: Enarodustat is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various doses.
-
Blood Sampling: Blood samples are collected at specified time points post-dosing for pharmacokinetic and pharmacodynamic analysis.
-
EPO Measurement: Plasma EPO concentrations are measured by ELISA.
-
Hematological Analysis: Red blood cell count, hemoglobin, and hematocrit are measured using an automated hematology analyzer.
Quantitative Data: Dose-Dependent Increase in Hemoglobin in Rats
| Dose (mg/kg, p.o.) | Outcome |
| 1 | Dose-dependent increase in hemoglobin |
| 3 | Dose-dependent increase in hemoglobin |
Data sourced from MedChemExpress product information.[4]
5/6 Nephrectomized Rat Model of Renal Anemia
Objective: To assess the efficacy of enarodustat in a clinically relevant model of anemia associated with chronic kidney disease.
Experimental Protocol:
-
Model Induction: A two-step surgical procedure is performed on male Sprague-Dawley rats.[5]
-
Post-Operative Care: Animals receive appropriate post-operative care, including analgesics.
-
Development of Anemia: The rats are monitored for the development of anemia, which typically occurs a few weeks after the final surgery.[6]
-
Compound Administration: Enarodustat is administered orally once daily for a specified duration (e.g., 4 weeks).
-
Monitoring: Body weight, food consumption, and clinical signs are monitored regularly.
-
Efficacy Endpoints: Blood samples are collected to measure hemoglobin, hematocrit, red blood cell count, and plasma EPO levels.
Quantitative Data: Effects in 5/6 Nephrectomized Rats
| Dose (mg/kg) | Frequency | Observation |
| ≥ 1 | Once daily | Dose-proportional erythropoiesis stimulating effect |
| 3 | Three times/week | Erythropoiesis induction over time |
| 10 | Once a week | Erythropoiesis induction over time |
Data sourced from Fukui et al., 2019.[7]
Experimental Workflow: 5/6 Nephrectomy Rat Model Study
Caption: Workflow for evaluating this compound in a 5/6 nephrectomy rat model.
Effects on Iron Metabolism
Enarodustat has been shown to improve iron utilization. In preclinical models, enarodustat treatment leads to a decrease in hepcidin, a key regulator of iron homeostasis.[8] Reduced hepcidin levels result in increased iron absorption from the gut and mobilization from stores, making it more available for erythropoiesis. Studies in normal rats have demonstrated that enarodustat induces more efficient iron utilization compared to recombinant human erythropoietin.[8]
Vascular Endothelial Growth Factor (VEGF) Signaling
A potential concern with HIF stabilization is the upregulation of VEGF, which could have implications for angiogenesis and tumor growth. Preclinical studies with enarodustat have addressed this. While high doses of enarodustat can lead to an increase in plasma VEGF levels, studies in rats have shown that this does not translate to increased retinal VEGF mRNA levels or changes in retinal vascular permeability.[7] Furthermore, in a colorectal cancer cell-inoculated mouse model, enarodustat did not affect tumor growth despite increasing plasma VEGF.[7]
Conclusion
The preclinical and in vitro data for enarodustat (this compound) demonstrate its potent and selective inhibition of HIF prolyl hydroxylases. This activity effectively translates to the stabilization of HIF-α, leading to increased endogenous EPO production and a robust erythropoietic response in both normal and disease models of renal anemia. The detailed methodologies and quantitative data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this class of compounds. The favorable effects on iron metabolism and the lack of significant adverse effects related to VEGF signaling in preclinical models further support the therapeutic potential of enarodustat for the treatment of anemia in patients with chronic kidney disease.
References
- 1. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Jian-Pi-Yi-Shen Decoction Relieves Renal Anemia in 5/6 Nephrectomized Rats: Production of Erythropoietin via Hypoxia Inducible Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model | PLOS One [journals.plos.org]
- 7. ovid.com [ovid.com]
- 8. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JTZ-951 (Enarodustat) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTZ-951, also known as Enarodustat, is a potent and orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHD enzymes, this compound stabilizes HIF-α subunits (HIF-1α and HIF-2α), leading to their accumulation and translocation to the nucleus.[1] This mimics a hypoxic state, resulting in the transcriptional activation of HIF target genes, most notably erythropoietin (EPO).[1] The subsequent increase in endogenous EPO production stimulates erythropoiesis, making this compound a promising therapeutic agent for anemia associated with chronic kidney disease (CKD).[2] Furthermore, this compound has been shown to improve iron utilization by decreasing hepcidin levels.[2]
These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a rat model of renal anemia.
Mechanism of Action: HIF Stabilization Pathway
Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHD activity, preventing HIF-α degradation. The stabilized HIF-α then dimerizes with HIF-β, binds to hypoxia response elements (HREs) on target genes, and initiates transcription of proteins like EPO, which promotes red blood cell production.
Data Presentation
The following tables summarize expected quantitative data from in vivo studies with this compound in a rat model of renal anemia.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Dosing | 1 - 3 | mg/kg | Single oral gavage. |
| Tmax (Time to Peak) | ~1-2 | hours | Rapidly absorbed.[3] |
| Cmax (Peak Concentration) | Dose-dependent | ng/mL | |
| t1/2 (Half-life) | ~9 | hours | Based on human data, rat clearance is rapid.[4] |
| Bioavailability | Moderate | % |
| Formulation | Suspension | 0.5% MC/CMC | Orally administered. |
Table 2: Pharmacodynamic Endpoints in 5/6 Nephrectomized Rats (4-week study)
| Parameter | Vehicle Control (Day 28) | This compound (3 mg/kg/day) (Day 28) | Unit | Expected Change |
|---|---|---|---|---|
| Hemoglobin | ~10.5 | ~13.5 | g/dL | ~25-30% Increase |
| Hematocrit | ~32 | ~42 | % | ~30% Increase |
| Plasma EPO | Baseline | Peak at 8h post-dose | pg/mL | Transient, significant increase |
| Kidney EPO mRNA | Baseline | Peak at 4h post-dose | Fold Change | Transient, significant increase |
| Serum Hepcidin | Baseline | Significantly Reduced | ng/mL | ~50-60% Decrease[5] |
| Serum Ferritin | Baseline | Reduced | ng/mL | ~20-30% Decrease[5] |
| Serum Iron | Baseline | Increased | µg/dL | Increased |
| Total Iron-Binding Capacity (TIBC) | Baseline | Increased | µg/dL | Increased |
Experimental Protocols
Protocol 1: 5/6 Nephrectomy Rat Model of Renal Anemia
This protocol describes the surgical procedure to induce chronic kidney disease and subsequent anemia in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic: Ketamine (80 mg/kg) and Xylazine (10 mg/kg)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Suture material (4-0 silk)
-
Analgesic (e.g., Buprenorphine, 0.05 mg/kg)
-
Warming pad
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the rat via intraperitoneal (IP) injection of the ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdominal area. Place the rat on a warming pad to maintain body temperature. Sterilize the surgical area with povidone-iodine and 70% ethanol.
-
Incision: Make a midline laparotomy incision to expose the abdominal cavity.
-
Right Nephrectomy: Gently exteriorize the right kidney. Ligate the renal artery, vein, and ureter together with 4-0 silk suture. Excise the entire right kidney.
-
Left Partial Nephrectomy: Exteriorize the left kidney. Surgically resect the upper and lower thirds (poles) of the kidney, leaving the middle third with the hilum intact. Control bleeding with gentle pressure.
-
Closure: Return the remnant left kidney to the abdominal cavity. Close the muscle layer with sutures, followed by closure of the skin incision.
-
Post-operative Care: Administer subcutaneous sterile saline for hydration and an analgesic for pain management. Monitor the animal closely during recovery until it is ambulatory.
-
Model Development: Allow 4-6 weeks for the model of chronic kidney disease and anemia to stabilize before initiating treatment with this compound. Monitor blood urea nitrogen (BUN) and creatinine to confirm renal failure.
Protocol 2: this compound Efficacy Study
Objective: To evaluate the effect of this compound on erythropoiesis and iron metabolism in the 5/6 nephrectomy rat model.
Materials:
-
5/6 nephrectomized rats (n=8-10 per group)
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose (MC) or carboxymethyl cellulose (CMC) in sterile water
-
Oral gavage needles (18-20 gauge)
-
Blood collection tubes (EDTA and serum separator)
-
Hematology analyzer
Procedure:
-
Group Allocation: Randomly assign rats to a vehicle control group and this compound treatment groups (e.g., 1, 3, and 10 mg/kg).
-
Formulation Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Dosing: Administer the vehicle or this compound suspension once daily via oral gavage for 28 days.
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein weekly for hematological analysis. At the end of the study, collect a terminal blood sample via cardiac puncture for a complete blood count (CBC) and serum chemistry.
-
Hematological Analysis: Measure hemoglobin, hematocrit, and red blood cell counts using an automated hematology analyzer.
-
Iron Metabolism Analysis: Use serum from the terminal blood collection to measure hepcidin, ferritin, serum iron, and TIBC using commercially available ELISA kits.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To measure the effect of this compound on HIF-α stabilization and EPO gene expression.
A. Western Blot for HIF-1α and HIF-2α
-
Tissue Collection: At a predetermined time point after the final dose (e.g., 4 hours for peak effect), euthanize the rats and immediately harvest the remnant kidney. Snap-freeze the tissue in liquid nitrogen.
-
Nuclear Protein Extraction: Extract nuclear proteins from the kidney tissue using a commercial nuclear extraction kit. It is critical to work quickly and on ice to prevent HIF-α degradation.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 30-50 µg of nuclear protein per lane on an 8% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against HIF-1α (e.g., Novus Biologicals, NB100-479) and HIF-2α (e.g., Novus Biologicals, NB100-122) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and image the blot. A loading control (e.g., Lamin B1) should be used to ensure equal loading of nuclear proteins.
-
B. qPCR for EPO mRNA
-
RNA Extraction: Homogenize ~30 mg of frozen kidney tissue in TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
RNA Quality and Quantity: Assess RNA purity (260/280 ratio) and concentration using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a commercial cDNA synthesis kit.
-
qPCR:
-
Prepare a reaction mix containing SYBR Green Master Mix, cDNA, and forward and reverse primers for rat EPO and a housekeeping gene (e.g., GAPDH).
-
Primer Sequences (Example):
-
Rat EPO: Commercially available validated primers are recommended (e.g., Sino Biological, RP300053).
-
Rat GAPDH (Forward): 5'-GGCACAGTCAAGGCTGAGAATG-3'
-
Rat GAPDH (Reverse): 5'-ATGGTGGTGAAGACGCCAGTA-3'
-
-
Perform qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in EPO mRNA expression.
-
Protocol 4: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 3 mg/kg) to a cohort of rats (n=3-4 per time point).
-
Blood Sampling: Collect serial blood samples (~150 µL) from the suborbital or tail vein into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma.
-
Prepare plasma samples by protein precipitation with acetonitrile.
-
Analyze the samples using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
Protocol 5: In Vivo Safety and Toxicology Monitoring
Objective: To monitor the general health and identify potential adverse effects of this compound during the efficacy study.
Procedure:
-
Daily Clinical Observations: Observe animals daily for any changes in behavior, appearance, or signs of distress (e.g., lethargy, piloerection, abnormal posture).
-
Body Weight: Record the body weight of each animal twice weekly.
-
Food and Water Intake: Measure food and water consumption per cage twice weekly.
-
Terminal Procedures: At the end of the study, collect terminal blood for comprehensive clinical chemistry and hematology analysis.
-
Histopathology: Harvest major organs (liver, spleen, heart, lungs, and remnant kidney), fix in 10% neutral buffered formalin, and process for histopathological examination to identify any treatment-related changes.
References
- 1. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodialysis Clearance of Enarodustat (this compound), an Oral Erythropoiesis Stimulating Agent, in Patients with End-Stage Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enarodustat for the Treatment of Anemia in Chinese Patients with Non-Dialysis Chronic Kidney Disease: A Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTZ-951 (Enarodustat) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTZ-951, also known as enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1] By inhibiting HIF-PH, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), leading to the transcriptional activation of HIF-responsive genes, most notably erythropoietin (EPO).[2][3] This mechanism mimics the body's natural response to hypoxia, resulting in increased endogenous EPO production and subsequent erythropoiesis.[1] These characteristics make this compound a subject of significant interest for the treatment of anemia, particularly in the context of chronic kidney disease (CKD).[4][5][6]
This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Under normoxic conditions, HIF-α is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation. This compound inhibits the enzymatic activity of HIF-PH, preventing the hydroxylation of HIF-α.[1] This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. The HIF-α/β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to stimulate their transcription.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (PHD2) | 0.22 µM | Cell-free assay | [8] |
| Kᵢ (HIF-PH1) | 0.016 µmol/l | Purified human enzyme | [2] |
| Kᵢ (HIF-PH2) | 0.061 µmol/l | Purified human enzyme | [2] |
| Kᵢ (HIF-PH3) | 0.101 µmol/l | Purified human enzyme | [2] |
| EC₅₀ (EPO Release) | 5.7 µM | Hep3B cells | [8] |
| CYP Inhibition (IC₅₀) | > 100 µM | CYP3A4/5, CYP2C9, etc. | [9] |
| hERG Inhibition (IC₅₀) | > 100 µM | N/A | [9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Normal Rats | Single oral dose (≥ 3 mg/kg) | Significantly increased plasma EPO concentrations. | [2] |
| 5/6-Nephrectomized Rats | Repeated oral doses (≥ 1 mg/kg, once daily) | Stimulated erythropoiesis. | [2] |
| 5/6-Nephrectomized Rats | 3 mg/kg, three times a week | Induced erythropoiesis. | [2] |
| Rats | 1 and 3 mg/kg, p.o. daily | Dose-dependent increase in hemoglobin levels. | [1][9] |
Table 3: Clinical Trial Data for Enarodustat (this compound)
| Study Phase | Patient Population | Key Efficacy Endpoint | Key Safety Findings | Reference |
| Phase 2b | Hemodialysis patients | Dose-dependent increase in hemoglobin from baseline. | Generally well-tolerated; no dose-dependent increase in adverse events. | [4] |
| Phase 3 | Hemodialysis patients | Non-inferior to darbepoetin alfa in maintaining hemoglobin levels. | No apparent safety concerns compared to darbepoetin alfa. | [5] |
| Long-term Phase 3 | CKD patients (dialysis and non-dialysis) | Hemoglobin levels maintained within the target range over 52 weeks. | Most frequent adverse events were viral upper respiratory tract infection, contusion, and diarrhea. | [6][10] |
Experimental Protocols
Protocol 1: In Vitro HIF-Prolyl Hydroxylase (HIF-PH) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on HIF-PH enzymes.
Materials:
-
This compound (Enarodustat)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound.[2]
-
Purified human HIF-PH1, HIF-PH2, and HIF-PH3 enzymes.[2]
-
HIF-α peptide substrate
-
α-ketoglutarate (2-OG)
-
Ascorbate
-
Fe(II)
-
Assay buffer
-
Human VBC complex (VHL, Elongin B, and Elongin C).[2]
-
Detection reagents (e.g., fluorescence-based)
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution.[2] Prepare serial dilutions in the assay buffer.
-
Enzyme Reaction: In a microplate, combine the purified HIF-PH enzyme, HIF-α peptide substrate, ascorbate, and Fe(II) in the assay buffer.
-
Initiation: Add varying concentrations of this compound or vehicle control (DMSO) to the wells. Initiate the reaction by adding α-ketoglutarate.
-
Incubation: Incubate the plate at a controlled temperature for a specified time to allow for the hydroxylation of the HIF-α substrate.
-
Termination: Stop the reaction by adding a chelating agent like EDTA.[2]
-
Detection: Add the human VBC complex and appropriate detection reagents. The VBC complex will bind to the hydroxylated HIF-α substrate. The signal generated is proportional to the enzyme activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Erythropoietin (EPO) Production Assay
Objective: To evaluate the effect of this compound on EPO production in a human cell line.
Materials:
-
This compound (Enarodustat)
-
Hep3B human hepatocarcinoma cell line.[8]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.[8]
-
Human EPO ELISA kit.[8]
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed Hep3B cells into 96-well plates at an appropriate density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare various concentrations of this compound in cell culture medium from a DMSO stock. Replace the medium in the wells with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions.[8]
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.[8]
-
EPO Quantification: Measure the concentration of EPO in the collected supernatants using a human EPO ELISA kit according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the amount of EPO produced relative to the vehicle control. Determine the EC₅₀ value, which is the concentration of this compound that induces a half-maximal EPO response.[8]
References
- 1. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jt.com [jt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Two long-term phase 3 studies of enarodustat (this compound) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND-Long and HD-Long studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of JTZ-951 on HIF-1α
Audience: Researchers, scientists, and drug development professionals.
Introduction
JTZ-951, also known as enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD).[1][2][3] Under normoxic conditions, PHD enzymes hydroxylate the alpha subunit of HIF (HIF-1α), targeting it for rapid proteasomal degradation. By inhibiting PHD enzymes, this compound prevents this degradation, leading to the stabilization and nuclear accumulation of HIF-1α.[4][5][6] Stabilized HIF-1α then dimerizes with HIF-1β, binds to hypoxia-response elements (HREs) in the promoter regions of target genes, and activates their transcription.[4] Key target genes include those involved in erythropoiesis, such as erythropoietin (EPO).[1][7][8] This mechanism of action makes this compound an effective therapeutic for anemia associated with chronic kidney disease.[9][10][11][12][13][14][15]
These application notes provide detailed protocols for several key techniques to measure and quantify the effect of this compound on HIF-1α stabilization, nuclear translocation, and transcriptional activity.
Data Presentation
The following tables summarize representative quantitative data illustrating the expected effects of this compound on HIF-1α protein levels and the expression of its target genes.
Table 1: Effect of this compound on HIF-1α Protein Stabilization in Hep3B Cells (Western Blot)
| Treatment Group | This compound Concentration (µM) | Relative HIF-1α Protein Level (Normalized to β-actin) | Fold Change vs. Vehicle Control |
| Vehicle Control (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 0.1 | 3.5 | 3.5 |
| This compound | 1 | 8.2 | 8.2 |
| This compound | 10 | 15.6 | 15.6 |
| Positive Control (Hypoxia 1% O₂) | N/A | 12.4 | 12.4 |
Table 2: Quantification of Nuclear HIF-1α by Immunofluorescence
| Treatment Group | This compound Concentration (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | % of Cells with Nuclear HIF-1α |
| Vehicle Control (DMSO) | 0 | 25.3 | 5% |
| This compound | 1 | 112.8 | 65% |
| This compound | 10 | 235.1 | 92% |
| Positive Control (CoCl₂) | 100 µM | 210.5 | 88% |
Table 3: Effect of this compound on HIF-1α Target Gene (VEGFA) mRNA Expression (RT-qPCR)
| Treatment Group | This compound Concentration (µM) | Relative VEGFA mRNA Expression (Fold Change) |
| Vehicle Control (DMSO) | 0 | 1.0 |
| This compound | 1 | 4.5 |
| This compound | 10 | 9.8 |
| Positive Control (Hypoxia 1% O₂) | N/A | 8.2 |
Signaling Pathways and Experimental Workflows
Caption: HIF-1α Signaling Pathway and the Mechanism of this compound Action.
Caption: General Experimental Workflow for Assessing this compound's Effect on HIF-1α.
Experimental Protocols
Western Blot for HIF-1α Protein Stabilization
This protocol details the detection of HIF-1α protein levels in cell lysates by Western blotting following treatment with this compound.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
This compound (Enarodustat)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., Hep3B) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 4-8 hours). A positive control of cells cultured in hypoxic conditions (1% O₂) or treated with CoCl₂ (100 µM) should be included.[16][17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate. It is critical to perform all lysis steps on ice to prevent HIF-1α degradation.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 7.5% SDS-PAGE gel.[18][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency by Ponceau S staining.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary anti-HIF-1α antibody (e.g., 1:1000 dilution) and anti-β-actin antibody (e.g., 1:5000 dilution) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the HIF-1α signal to the β-actin signal.
Enzyme-Linked Immunosorbent Assay (ELISA) for HIF-1α Quantification
ELISA provides a quantitative measurement of HIF-1α protein in cell lysates.[20][21][22]
Materials:
-
HIF-1α ELISA kit (e.g., from Thermo Fisher Scientific, Abcam, or Cell Signaling Technology)[23][24][25]
-
Cell lysates prepared as described in the Western Blot protocol
-
Microplate reader
Protocol:
-
Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Dilute cell lysates to fall within the detection range of the assay.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of HIF-1α in the samples.
Immunofluorescence for HIF-1α Nuclear Translocation
This method visualizes the subcellular localization of HIF-1α, specifically its translocation to the nucleus upon stabilization by this compound.[26]
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound and vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary anti-HIF-1α antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described previously.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[27]
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.[27]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary anti-HIF-1α antibody (e.g., 1:200-1:500 dilution) overnight at 4°C.[27]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (e.g., 1:500-1:1000 dilution) for 1 hour at room temperature, protected from light.[27]
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear fluorescence intensity of HIF-1α using image analysis software (e.g., ImageJ).
HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a promoter containing HREs.[28][29][30][31][32]
Materials:
-
Cells (e.g., HEK293T)
-
HRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound and vehicle control (DMSO)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or vehicle for 16-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for researchers to investigate and quantify the effects of this compound on the HIF-1α pathway. By employing these techniques, scientists can effectively characterize the mechanism of action of this compound and other PHD inhibitors in various cellular contexts. Careful execution of these experiments, with appropriate controls, will yield reliable and reproducible data crucial for drug development and basic research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Enarodustat to treat anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jt.com [jt.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 18. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FastScan⢠Total HIF-1 alpha ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 24. Human HIF1A ELISA Kit (EHIF1A) - Invitrogen [thermofisher.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 29. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]
- 30. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
JTZ-951 (Enarodustat) in Chronic Kidney Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTZ-951, also known as Enarodustat, is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] In the context of chronic kidney disease (CKD), this compound has been primarily investigated for its efficacy in treating anemia, a common complication arising from diminished erythropoietin (EPO) production by the kidneys.[1] By inhibiting HIF-PH, this compound stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including EPO, and improved iron metabolism.[1][2] Recent preclinical evidence also suggests a potential role for this compound in mitigating renal fibrosis, a hallmark of progressive CKD.[2][3]
These application notes provide a comprehensive overview of the use of this compound in CKD research, summarizing key quantitative data from clinical and preclinical studies, and detailing experimental protocols for its investigation.
Mechanism of Action: A Dual Role in Erythropoiesis and Fibrosis
This compound's primary mechanism of action is the inhibition of HIF prolyl hydroxylase enzymes. Under normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and proteasomal degradation. By inhibiting this process, this compound allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.
In the context of CKD, this leads to two significant outcomes:
-
Correction of Anemia: Increased transcription of the EPO gene in the kidneys and liver, stimulating red blood cell production. It also improves iron utilization by downregulating hepcidin.[2]
-
Potential Anti-fibrotic Effects: Preclinical studies suggest that this compound can suppress the transformation of renal interstitial fibroblasts (RIFs) into profibrotic myofibroblasts. This is associated with the downregulation of key fibrotic factors, including Fibroblast Growth Factor 2 (FGF2), FGF7, and FGF18.[2][3]
Data Presentation
Clinical Efficacy and Safety of this compound in Anemia of CKD
The following tables summarize the key findings from the Phase 3 SYMPHONY clinical trials, which evaluated the efficacy and safety of this compound (Enarodustat) for the treatment of anemia in patients with CKD.
Table 1: Efficacy of this compound in Non-Dialysis Dependent (NDD) CKD Patients (SYMPHONY-ND Study) [4][5][6]
| Parameter | This compound (Enarodustat) | Darbepoetin Alfa (DA) |
| Primary Endpoint | ||
| Mean Hemoglobin (Hb) at weeks 20-24 (g/dL) | 10.96 | 10.87 |
| 95% Confidence Interval (CI) | 10.84 to 11.07 | 10.75 to 10.99 |
| Difference in Mean Hb (this compound - DA) | 0.09 | - |
| 95% CI for Difference | -0.07 to 0.26 | - |
| Non-inferiority Margin | -0.75 g/dL | - |
| Iron Metabolism Markers | ||
| Change in Hepcidin | Decreased | Increased |
| Change in Ferritin | Decreased | Increased |
| Change in Total Iron-Binding Capacity (TIBC) | Increased | Decreased |
Table 2: Efficacy of this compound in Hemodialysis (HD) CKD Patients (SYMPHONY-HD Study) [1][3][7][8]
| Parameter | This compound (Enarodustat) | Darbepoetin Alfa (DA) |
| Primary Endpoint | ||
| Mean Hemoglobin (Hb) at weeks 20-24 (g/dL) | 10.73 | 10.85 |
| 95% Confidence Interval (CI) | 10.56 to 10.91 | 10.72 to 10.98 |
| Difference in Mean Hb (this compound - DA) | -0.12 | - |
| 95% CI for Difference | -0.33 to 0.10 | - |
| Non-inferiority Margin | -1.0 g/dL | - |
| Iron Metabolism Markers | ||
| Change in Hepcidin | Decreased | - |
| Change in Serum Iron | Increased | - |
| Change in Total Iron-Binding Capacity (TIBC) | Increased | - |
Table 3: Common Adverse Events in Long-Term this compound Treatment (52 Weeks) [9][10]
| Adverse Event | NDD-CKD Patients (SYMPHONY ND-Long) | HD-CKD Patients (SYMPHONY HD-Long) |
| Viral upper respiratory tract infection | 25.8% | 49.3% |
| Chronic kidney disease (as an AE) | 8.3% | Not Reported in Top 3 |
| Contusion | Not Reported in Top 3 | 16.9% |
| Diarrhea | Not Reported in Top 3 | 16.9% |
Preclinical Anti-Fibrotic Effects of this compound
The following table summarizes the key findings from an in vitro study investigating the anti-fibrotic potential of this compound.
Table 4: In Vitro Anti-Fibrotic Effects of this compound on Renal Interstitial Fibroblasts (RIFs) [2][3]
| Parameter | Control (Vehicle) | This compound |
| RIF to Myofibroblast Transformation | ||
| α-Smooth Muscle Actin (α-SMA) expression | Upregulated | Suppressed |
| Fibrosis-Related Gene Expression | ||
| FGF2 mRNA | Upregulated | Suppressed |
| FGF7 mRNA | Upregulated | Suppressed |
| FGF18 mRNA | Upregulated | Suppressed |
| HIF Pathway Activation | ||
| HIF-2α protein stabilization | Low | Stabilized |
| Hypoxia-inducible EPO expression | Lost upon transformation | Maintained |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Renal Interstitial Fibroblast (RIF) Transformation
This protocol is based on the methodology to assess the direct effects of this compound on the transformation of RIFs into pro-fibrotic myofibroblasts.[2][3]
1. Cell Culture and Induction of Transformation:
-
Cell Line: Primary human renal interstitial fibroblasts.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Procedure:
-
Culture RIFs to 70-80% confluency.
-
Induce myofibroblast transformation by culturing in a medium that promotes this change (e.g., standard culture conditions over several passages can induce spontaneous transformation, or TGF-β1 at 10 ng/mL can be used to accelerate it).
-
Treat cells with this compound (dissolved in DMSO, final concentrations ranging from 1 to 30 µM) or vehicle (DMSO) for 48-72 hours.
-
2. Western Blotting for α-SMA and HIF-2α:
-
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against α-SMA and HIF-2α overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
3. Real-Time PCR for Fibrosis-Related Genes:
-
Procedure:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and primers for FGF2, FGF7, FGF18, and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method to determine relative gene expression.
-
4. Hypoxia-Inducible EPO Expression:
-
Procedure:
-
Culture the transformed RIFs (with and without this compound treatment) in a hypoxic chamber (1% O2) for 24 hours.
-
Isolate RNA and perform real-time PCR for EPO mRNA as described above.
-
Protocol 2: Clinical Trial Design for Efficacy and Safety of this compound in Anemia of CKD (Adapted from SYMPHONY Studies)
This protocol outlines a general framework for a Phase 3, randomized, active-controlled trial.
1. Study Design:
-
Design: Randomized, open-label (or double-blind), active-controlled, parallel-group study.
-
Duration: 24-week treatment period followed by a long-term extension (e.g., 52 weeks).
-
Population: Anemic patients with CKD (both NDD and HD populations in separate cohorts).
-
Arms:
-
Experimental Arm: Oral this compound once daily.
-
Active Comparator Arm: Subcutaneous or intravenous Darbepoetin Alfa (DA) at appropriate intervals (e.g., every 2 or 4 weeks for NDD, weekly for HD).
-
2. Intervention and Dose Adjustment:
-
This compound:
-
Starting dose: 2-4 mg once daily.
-
Dose adjustment: Titrate dose (e.g., in 1-2 mg increments/decrements) every 4 weeks to maintain Hemoglobin (Hb) levels within the target range (10.0-12.0 g/dL).
-
-
Darbepoetin Alfa: Dose according to standard clinical practice and prescribing information to maintain Hb in the target range.
3. Endpoints:
-
Primary Efficacy Endpoint: Mean Hb level during the evaluation period (e.g., weeks 20-24). The primary analysis would be to demonstrate non-inferiority of this compound to DA.
-
Secondary Efficacy Endpoints:
-
Proportion of patients maintaining Hb within the target range.
-
Changes in iron metabolism parameters (hepcidin, ferritin, TIBC, transferrin saturation).
-
-
Safety Endpoint: Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
4. Assessments:
-
Hb levels measured at regular intervals (e.g., every 2-4 weeks).
-
Iron parameters measured at baseline and specified follow-up visits.
-
AEs monitored throughout the study.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study – ScienceOpen [scienceopen.com]
- 2. This compound, an HIF prolyl hydroxylase inhibitor, suppresses renal interstitial fibroblast transformation and expression of fibrosis-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Therapeutic Effects of Jtz-951 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing relevant animal models to investigate the therapeutic efficacy of Jtz-951 (enarodustat), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in the context of renal anemia and anemia of inflammation.
Introduction to this compound
This compound is an orally active small molecule inhibitor of HIF-prolyl hydroxylase.[1] This inhibition leads to the stabilization of hypoxia-inducible factor-alpha (HIF-α), which then translocates to the nucleus and dimerizes with HIF-β. The HIF heterodimer binds to hypoxia response elements (HREs) in the promoter regions of target genes, upregulating their expression. Key among these target genes is erythropoietin (EPO), which stimulates erythropoiesis.[2] Additionally, this compound has been shown to improve iron utilization by decreasing hepcidin expression.[3]
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of the HIF signaling pathway. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHD enzymes, preventing this degradation and allowing HIF-α to accumulate and activate the transcription of target genes.
Caption: Mechanism of this compound action via HIF pathway stabilization.
Animal Model 1: 5/6 Nephrectomized Rat Model of Renal Anemia
This model mimics chronic kidney disease (CKD)-induced anemia by surgically reducing the renal mass, which leads to decreased endogenous EPO production.[2]
Experimental Workflow
Caption: Workflow for the 5/6 nephrectomized rat model.
Detailed Protocol
-
Animals: Male Sprague-Dawley rats, 8 weeks of age.
-
Surgical Procedure (Two-Step):
-
Step 1: Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate and remove the upper and lower thirds of the left kidney, leaving the middle third intact. Suture the incision.
-
Step 2 (1 week later): Anesthetize the rat. Make a flank incision on the right side and perform a total nephrectomy of the right kidney.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor for signs of distress. Allow 4-12 weeks for the development of stable renal anemia.
-
This compound Administration:
-
Sample Collection and Analysis:
-
Collect blood samples (e.g., via tail vein) weekly.
-
Measure hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) counts using a hematology analyzer.
-
Measure plasma EPO concentrations using a species-specific ELISA kit.
-
Expected Quantitative Outcomes
| Parameter | Vehicle Control | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | Reference |
| Hemoglobin (g/dL) | Baseline | Significant Increase | Dose-dependent Increase | [4] |
| Plasma EPO | Baseline | No Significant Increase | Significant Increase | [4] |
Animal Model 2: Adenine-Induced Mouse Model of Chronic Kidney Disease
This is a non-surgical model where the oral administration of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing chronic tubulointerstitial nephropathy, fibrosis, and anemia.[2]
Experimental Workflow
Caption: Workflow for the adenine-induced CKD mouse model.
Detailed Protocol
-
Animals: Male C57BL/6 mice, 6 weeks of age.
-
CKD Induction:
-
Administer adenine at a dose of 50 mg/kg body weight by oral gavage daily for 28 days.[2] A control group should receive the vehicle (e.g., 0.5% methylcellulose) only.
-
-
This compound Administration:
-
Following the 28-day induction period, begin treatment with this compound.
-
Vehicle: 0.5% methylcellulose solution.
-
Dosing: Administer this compound orally once daily at appropriate doses.
-
Regimen: Treat for a specified period (e.g., 4 weeks).
-
-
Sample Collection and Analysis:
-
Monitor body weight regularly.
-
Collect blood samples to measure Hb, Hct, and RBC counts.
-
Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
At the end of the study, collect kidneys for histological analysis (e.g., H&E and Masson's trichrome staining for fibrosis).
-
Expected Quantitative Outcomes
| Parameter | Vehicle-Treated Mice | Adenine-Treated Mice (50 mg/kg) | This compound Treatment | Reference |
| Plasma Creatinine (mg/dL) | ~0.4 ± 0.02 | ~1.9 ± 0.10 | To be determined | [2] |
| Hematocrit (%) | ~49.6 ± 1.6 | ~36.5 ± 1.0 | Expected to increase | [2] |
| Plasma EPO (pg/mL) | ~61 ± 4.0 | ~28 ± 2.4 | Expected to increase | [2] |
Animal Model 3: Adjuvant-Induced Arthritis Rat Model of Anemia of Inflammation
This model is used to study anemia of inflammation (also known as anemia of chronic disease), where systemic inflammation leads to functional iron deficiency, primarily through the upregulation of hepcidin.[3]
Experimental Workflow
Caption: Workflow for the adjuvant-induced arthritis rat model.
Detailed Protocol
-
Animals: Male Lewis or Sprague-Dawley rats.
-
Arthritis Induction:
-
Prepare a suspension of Mycobacterium butyricum or Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant - CFA).
-
Inject 0.1 mL of CFA subcutaneously into the base of the tail or into a hind footpad.[5]
-
Anemia and arthritis will develop over the following 2-3 weeks.
-
-
This compound Administration:
-
Begin treatment once anemia is established.
-
Vehicle: 0.5% methylcellulose solution.
-
Dosing: Administer this compound orally once daily.
-
Regimen: Treat for a specified period (e.g., 2-3 weeks).
-
-
Sample Collection and Analysis:
-
Assess arthritis severity by measuring paw volume (plethysmometry) and/or using a clinical scoring system.
-
Collect blood to measure Hb, Hct, and RBC counts.
-
Measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation (TSAT).
-
Measure serum or liver hepcidin levels using ELISA or by measuring hepcidin mRNA expression (Hamp) via qPCR.
-
Expected Quantitative Outcomes
| Parameter | Anemia of Inflammation Control | This compound Treatment | Reference |
| Hemoglobin | Decreased | Increased erythropoietic effect | [3] |
| Hepcidin Expression | Increased | Decreased within 24h of a single dose | [3] |
| Iron Utilization | Impaired | Improved | [3] |
References
- 1. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 3. chondrex.com [chondrex.com]
- 4. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Erythropoietic Impact of JTZ-951 (Enarodustat)
Introduction
JTZ-951 (enarodustat) is a novel, orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2][3] It is developed for the treatment of anemia associated with chronic kidney disease (CKD).[4][5] The primary cause of anemia in CKD is a deficiency in erythropoietin (EPO) production.[2] this compound functions by inhibiting HIF-PH enzymes, which under normal oxygen levels, mark the HIF-α subunit for proteasomal degradation.[6][7] By inhibiting these enzymes, this compound stabilizes HIF-α, allowing it to translocate to the nucleus and form a heterodimer with HIF-β. This complex then binds to hypoxia response elements (HREs) on target genes, notably the EPO gene, thereby stimulating the production of endogenous erythropoietin.[4][6] This mechanism effectively mimics the body's natural response to hypoxia, leading to increased erythropoiesis.[7]
Furthermore, HIF-PH inhibitors like this compound have been shown to improve iron metabolism by reducing levels of hepcidin, a key regulator of iron availability.[6][8][9] This dual action of boosting EPO production and enhancing iron utilization makes this compound a promising therapeutic alternative to conventional erythropoiesis-stimulating agents (ESAs).[5][8] These application notes provide detailed in vitro and in vivo protocols to comprehensively evaluate the effects of this compound on red blood cell production.
Mechanism of Action: this compound Signaling Pathway
Under normoxic conditions, the HIF-α subunit is hydroxylated by prolyl hydroxylase (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. This compound inhibits PHD, preventing HIF-α hydroxylation. This allows HIF-α to accumulate, move to the nucleus, and pair with HIF-β. The resulting HIF complex activates the transcription of target genes, including erythropoietin (EPO), which stimulates red blood cell production.
Caption: this compound inhibits PHD, stabilizing HIF-α and promoting EPO gene transcription.
Experimental Protocols
Part 1: In Vitro Assessment of this compound Activity
These protocols are designed to measure the direct cellular effects of this compound on the HIF pathway and EPO production.
1.1. HIF-1α and HIF-2α Protein Stabilization Assay
-
Objective: To quantify the stabilization of HIF-α subunits in response to this compound treatment.
-
Methodology: Western Blot
-
Cell Line: Hep3B (human hepatocellular carcinoma), a cell line known to produce EPO.[1][2]
-
Protocol:
-
Cell Culture: Culture Hep3B cells in appropriate media (e.g., MEM with 10% FBS) to ~80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 4-6 hours under normoxic conditions (21% O₂).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-HIF-1α, anti-HIF-2α, and anti-β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize HIF-α levels to the loading control.
-
1.2. EPO Gene Expression and Secretion Assay
-
Objective: To measure the downstream effect of HIF stabilization on EPO mRNA and secreted protein levels.
-
Methodologies: RT-qPCR and ELISA
-
Protocol:
-
Cell Culture and Treatment: Culture and treat Hep3B cells with this compound as described in protocol 1.1, extending the time course (e.g., 4, 8, 24 hours) to capture both mRNA and protein production.[2]
-
For RT-qPCR (mRNA analysis):
-
Harvest cells at specified time points (e.g., 4, 8 hours).
-
Extract total RNA using a commercial kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for human EPO and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method to determine the fold change in EPO expression relative to the vehicle control.
-
-
For ELISA (Secreted Protein Analysis):
-
Collect the cell culture supernatant at specified time points (e.g., 8, 24 hours).
-
Centrifuge the supernatant to remove cellular debris.
-
Measure the concentration of secreted EPO using a commercial Human EPO ELISA kit, following the manufacturer’s instructions.
-
-
Table 1: Expected In Vitro Effects of this compound in Hep3B Cells
| This compound Conc. (µM) | Relative HIF-1α Protein Level (Normalized to Control) | Relative EPO mRNA (Fold Change vs. Control) | Secreted EPO (mU/mL) |
| Vehicle Control | 1.0 | 1.0 | Baseline |
| 0.1 | 1.5 - 2.0 | 2.0 - 4.0 | + |
| 1.0 | 3.0 - 5.0 | 5.0 - 10.0 | ++ |
| 10.0 | 8.0 - 12.0 | 15.0 - 25.0 | +++ |
| 100.0 | 10.0 - 15.0 | 20.0 - 30.0 | ++++ |
Note: Values are hypothetical and for illustrative purposes.
Part 2: In Vivo Assessment of this compound-Induced Erythropoiesis
This protocol outlines a study to evaluate the systemic effects of this compound on red blood cell production and iron metabolism in a relevant animal model.
Caption: Workflow for in vivo assessment of this compound's effect on erythropoiesis.
-
Objective: To determine the efficacy of this compound in stimulating erythropoiesis and modulating iron parameters in a preclinical model of renal anemia.
-
Animal Model: 5/6-nephrectomized rat model, which mimics renal anemia.[1][2] Normal rats can also be used to assess effects on iron utilization.[8]
-
Protocol:
-
Animal Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg)
-
Group 3: this compound (Mid Dose, e.g., 3 mg/kg)
-
Group 4: this compound (High Dose, e.g., 10 mg/kg)
-
-
Dosing: Administer this compound or vehicle orally once daily for a period of 4 to 8 weeks.
-
Blood Sampling: Collect blood (~200 µL) from the tail vein at baseline (Day 0) and at regular intervals (e.g., weekly) throughout the study.
-
Hematological Analysis:
-
Use a portion of the blood collected in EDTA tubes.
-
Analyze using an automated hematology analyzer to measure: Red Blood Cell (RBC) count, Hemoglobin (Hb), Hematocrit (Hct), and Reticulocyte count.
-
-
Biochemical Analysis:
-
Process the remaining blood to obtain plasma or serum.
-
Measure plasma EPO concentrations using a species-specific ELISA kit.
-
Measure serum iron, ferritin, total iron-binding capacity (TIBC), and hepcidin levels to assess iron metabolism.[10]
-
-
Terminal Procedures: At the end of the study, euthanize animals and collect liver and kidney tissues to measure EPO mRNA levels via RT-qPCR as described in protocol 1.2.
-
Table 2: Representative In Vivo Hematological Data for this compound
| Treatment Group | Timepoint | RBC (10⁶/µL) | Hemoglobin (g/dL) | Hematocrit (%) | Reticulocytes (%) |
| Vehicle Control | Day 0 | 6.5 ± 0.4 | 12.5 ± 0.8 | 38 ± 2.5 | 1.5 ± 0.5 |
| Day 28 | 6.4 ± 0.5 | 12.3 ± 0.9 | 37 ± 2.8 | 1.6 ± 0.6 | |
| This compound (3 mg/kg) | Day 0 | 6.6 ± 0.3 | 12.6 ± 0.7 | 38 ± 2.2 | 1.4 ± 0.4 |
| Day 28 | 8.0 ± 0.6 | 14.5 ± 1.0 | 45 ± 3.0 | 3.5 ± 0.8 |
*Note: Values are hypothetical, presented as Mean ± SD. p < 0.05 vs. Vehicle Control.
Table 3: Representative In Vivo Biochemical Data for this compound
| Treatment Group | Timepoint | Plasma EPO (pg/mL) | Serum Hepcidin (ng/mL) | Serum Iron (µg/dL) |
| Vehicle Control | 6h post-dose | 25 ± 8 | 55 ± 12 | 150 ± 20 |
| This compound (3 mg/kg) | 6h post-dose | 250 ± 50 | 20 ± 7 | 180 ± 25* |
*Note: Values are hypothetical, presented as Mean ± SD. p < 0.05 vs. Vehicle Control.
References
- 1. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
JTZ-951: A Potent Tool for Investigating HIF Pathway Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JTZ-951, also known as enarodustat, is a potent, orally active small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] By inhibiting the PHD-mediated degradation of HIF-α subunits, this compound leads to the stabilization and nuclear translocation of HIF-α, where it dimerizes with HIF-β to form the active HIF-1 transcription factor. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.
Key among these target genes is erythropoietin (EPO), a hormone that stimulates the production of red blood cells.[4][5] this compound has been shown to effectively increase endogenous EPO production and improve iron utilization, making it a valuable tool for studying the physiological and pathological roles of the HIF pathway.[2][6] These application notes provide detailed protocols for utilizing this compound to investigate HIF pathway regulation in both in vitro and in vivo models.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 for PHD2 Inhibition | 0.22 µM | Cell-free assay | [3] |
| EC50 for EPO Release | 5.7 µM | Hep3B cells | [3] |
Signaling Pathway and Mechanism of Action
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHD activity, preventing HIF-α hydroxylation and leading to its stabilization and accumulation.
Experimental Protocols
In Vitro PHD2 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PHD2 enzymatic activity using a colorimetric-based assay that measures the consumption of the co-substrate α-ketoglutarate (α-KG).
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-Ketoglutarate (α-KG)
-
Ascorbate
-
FeSO₄
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
NaOH solution
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and FeSO₄.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding α-KG. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of 2,4-DNPH. This will react with the remaining α-KG to form a colored product.
-
Add a strong base (e.g., 2M NaOH) to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of PHD2 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based HIF-α Stabilization and EPO Release Assay
This protocol describes how to evaluate the effect of this compound on HIF-1α stabilization and subsequent EPO production in the human hepatoma cell line Hep3B.
Materials:
-
Hep3B cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (for Western blot)
-
Protease inhibitor cocktail
-
Human EPO ELISA kit
Procedure for EPO Release:
-
Seed Hep3B cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of EPO in the supernatants using a human EPO ELISA kit according to the manufacturer's instructions.[1]
-
Calculate the EC50 value for EPO release.
Procedure for HIF-1α Stabilization (Western Blot):
-
Seed Hep3B cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or DMSO for various time points (e.g., 1, 2, 4, 8 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Erythropoiesis Stimulation in a Rat Model of Renal Anemia
This protocol outlines the creation of a 5/6 nephrectomy rat model of chronic kidney disease (CKD)-induced anemia and the subsequent evaluation of this compound's therapeutic effects.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Sutures
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., with EDTA)
-
Hematology analyzer
-
Rat EPO ELISA kit
Procedure:
Part 1: 5/6 Nephrectomy Surgery
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate and remove the upper and lower two-thirds of the left kidney, or ligate the branches of the renal artery supplying these poles.
-
Close the incision in layers.
-
Allow the animal to recover for one week.
-
Anesthetize the rat again and make a flank incision on the right side.
-
Perform a right total nephrectomy by ligating the renal artery, vein, and ureter and removing the entire kidney.
-
Close the incision and provide post-operative care, including analgesics.
-
Allow the animals to recover for 2-4 weeks for the development of anemia.
Part 2: this compound Treatment and Monitoring
-
Divide the 5/6 nephrectomized rats into treatment groups (e.g., vehicle control, this compound at 1 mg/kg and 3 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-6 weeks).[3]
-
Collect blood samples (e.g., from the tail vein) at baseline and at regular intervals during the treatment period.
-
Perform complete blood counts (CBC) using a hematology analyzer to determine hemoglobin, hematocrit, and red blood cell counts.
-
At the end of the study, collect a terminal blood sample via cardiac puncture for plasma EPO measurement using a rat EPO ELISA kit.
References
- 1. benchchem.com [benchchem.com]
- 2. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hematologic and Biochemical Reference Intervals and Urinary Test Results for Wild-caught Adult Southern Giant Pouched Rats (Cricetomys ansorgei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Behavioral, Clinical, and Histological Outcomes in Sprague-Dawley Rats Housed in Enriched Colony Cages Versus Conventional Pair Housing over 28 Days | MDPI [mdpi.com]
- 6. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of JTZ-951 (Enarodustat) in Research
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive overview of the long-term administration of JTZ-951 (enarodustat), an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, for research purposes. The information is synthesized from preclinical and clinical studies to assist in designing and executing robust experimental protocols.
Mechanism of Action
This compound is a potent and orally active inhibitor of HIF-prolyl hydroxylase.[1][2] Under normal oxygen conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus.[3][4] There, it forms a heterodimer with HIF-β, which then binds to hypoxia response elements (HREs) on target genes. This process mimics the body's natural response to hypoxia, leading to the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[5][6] Consequently, this compound increases endogenous EPO production, primarily in the kidneys and liver, stimulating red blood cell production.[6][7] Additionally, this compound has been shown to improve iron metabolism by reducing hepcidin levels, which may enhance iron availability for erythropoiesis.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via HIF pathway stabilization.
Quantitative Data from Long-Term Clinical Studies
The following tables summarize key data from long-term (52-week) Phase 3 studies of enarodustat in Japanese anemic patients with chronic kidney disease (CKD).
Table 1: Dosing Regimens in 52-Week Studies.[8]
| Study Population | Initial Dose (First 4 Weeks) | Maintenance Dose (Adjusted every 4 weeks) |
| Non-Dialysis CKD Patients (SYMPHONY ND-Long) | 2 mg, once daily | 1 to 8 mg, once daily |
| Hemodialysis CKD Patients (SYMPHONY HD-Long) | 4 mg, once daily | 1 to 8 mg, once daily |
Table 2: Efficacy and Safety Endpoints from 52-Week Studies.[8][9]
| Parameter | Non-Dialysis CKD (SYMPHONY ND-Long) | Hemodialysis CKD (SYMPHONY HD-Long) |
| Primary Efficacy Endpoint | Maintenance of mean Hemoglobin (Hb) levels within the target range (10.0–12.0 g/dL) | Maintenance of mean Hemoglobin (Hb) levels within the target range (10.0–12.0 g/dL) |
| Most Frequent Adverse Events | Viral upper respiratory tract infection (25.8%), Chronic kidney disease (8.3%) | Viral upper respiratory tract infection (49.3%), Contusion (16.9%), Diarrhea (16.9%) |
| Iron Metabolism | A trend toward a decrease in hepcidin and ferritin was observed.[5] | A trend toward a decrease in hepcidin and ferritin was observed.[5] |
Experimental Protocols
In Vitro EPO Production Assay
This protocol is based on the methodology used to assess the in vitro activity of this compound.[1]
Objective: To determine the EC50 of this compound for erythropoietin (EPO) release from hepatoma cells.
Materials:
-
Human hepatoma cell line (e.g., Hep3B)
-
96-well flat-bottomed cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Enarodustat)
-
Vehicle control (e.g., DMSO)
-
Human EPO ELISA kit
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2)
Procedure:
-
Cell Seeding: Plate Hep3B cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the test compounds at various concentrations to the respective wells. Include a vehicle-only control.
-
Induction of Hypoxic Condition (for EC50 calculation): For determining the 100% EPO production level, establish a hypoxic condition in a set of control wells.
-
Incubation: Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
Supernatant Collection: After 24 hours, carefully collect the culture supernatants from each well.
-
EPO Quantification: Measure the concentration of EPO in the collected supernatants using a human EPO ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the EPO concentration against the log of the this compound concentration and fitting to a sigmoidal dose-response curve.
Long-Term In Vivo Administration in a Rat Model of Renal Anemia
This protocol is a generalized representation based on preclinical studies investigating the long-term efficacy of this compound.[6][8]
Objective: To evaluate the long-term erythropoietic effect and safety of orally administered this compound in a rodent model of chronic kidney disease-induced anemia.
Materials:
-
5/6-nephrectomized rats (a model for CKD)
-
This compound (Enarodustat)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Hematology analyzer
-
ELISA kits for rat EPO and hepcidin
Procedure:
-
Animal Model and Acclimation: Induce renal anemia in rats via a 5/6 nephrectomy procedure. Allow animals to recover and for anemia to establish over several weeks. Acclimate animals to handling and oral gavage.
-
Baseline Measurements: Collect baseline blood samples to measure hemoglobin (Hb), hematocrit (Hct), red blood cell (RBC) count, plasma EPO, and serum iron parameters (ferritin, TSAT, hepcidin).
-
Randomization and Dosing: Randomize animals into treatment groups (e.g., vehicle control, this compound at 1 mg/kg, 3 mg/kg, and 10 mg/kg).
-
Long-Term Administration: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 12-24 weeks).
-
Monitoring:
-
Weekly: Monitor body weight and general health.
-
Bi-weekly: Collect blood samples for complete blood count (CBC) to monitor Hb, Hct, and RBC levels.
-
Monthly: Collect blood samples for plasma EPO and serum iron panel analysis.
-
-
Terminal Procedures: At the end of the study, collect terminal blood and tissue samples (kidney, liver, spleen, bone marrow) for further analysis (e.g., histopathology, gene expression of EPO and iron-related genes).
-
Data Analysis: Analyze changes in hematological and biochemical parameters over time between the treatment and control groups.
Experimental Workflow Diagram
Caption: Workflow for a long-term preclinical study of this compound.
Safety and Tolerability
In long-term human studies of up to 52 weeks, this compound was generally well tolerated.[9][10] The incidence of adverse events did not appear to increase over time.[9][10] The most commonly reported adverse events were viral upper respiratory tract infections, contusion, and diarrhea.[9][10] In preclinical studies, even at high doses, this compound did not affect retinal vascular permeability or tumor growth in a cancer cell-inoculated mouse model, despite increasing plasma VEGF levels.[8]
For research purposes, it is crucial to monitor standard safety parameters, including liver function tests, electrolytes, and complete blood counts. Dose adjustments may be necessary based on the observed hemoglobin response to avoid excessive erythropoiesis. In clinical settings, dose adjustments were made to maintain hemoglobin within a target range of 10.0-12.0 g/dL.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. karger.com [karger.com]
- 8. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two long-term phase 3 studies of enarodustat (this compound) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND-Long and HD-Long studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JTZ-951 Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues related to JTZ-951 (Enarodustat) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in fresh DMSO, while it is considered insoluble in water.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 68 mg/mL, which is equivalent to 199.8 mM.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO to your desired concentration (e.g., 10 mM, 20 mM, or up to 199.8 mM). Ensure the powder is completely dissolved by vortexing. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO are stable for up to one year when stored at -80°C and for up to six months when stored at -20°C.[2]
Q5: I am observing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. What should I do?
A5: This is a common issue known as "solvent shock," where the compound precipitates upon rapid dilution into a poor solvent (the aqueous medium). Please refer to the Troubleshooting Guide below for detailed steps to prevent this.
Q6: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A6: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[3][4] While some cell lines can tolerate up to 0.5%, higher concentrations can be toxic and may affect experimental results.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Q7: How can I prepare this compound for in vivo oral administration?
A7: For oral gavage in animal studies, this compound can be prepared as a homogeneous suspension in a vehicle such as 0.5% methylcellulose (MC) or carboxymethylcellulose sodium (CMC-Na).[1][6]
Troubleshooting Guide: Preventing Precipitation in Cell Culture
Issue: this compound precipitates out of solution when diluted into cell culture media.
This typically occurs when a concentrated DMSO stock is rapidly introduced into the aqueous environment of the culture medium, causing the compound to crash out of solution.
Solution Workflow:
Here is a step-by-step protocol to minimize precipitation when preparing working solutions of this compound for cell culture experiments.
Caption: Workflow for Preparing and Solubilizing this compound.
Data Summary
This compound Solubility and Storage
| Parameter | Value | Reference(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Aqueous Solubility | Insoluble | [1] |
| Solubility in DMSO | 68 mg/mL (199.8 mM) | [1] |
| Stock Storage (-20°C) | Up to 6 months | [2] |
| Stock Storage (-80°C) | Up to 1 year | [2] |
Recommended DMSO Concentration in Cell Culture
| Condition | Recommendation | Reference(s) |
| Ideal Final Concentration | ≤ 0.1% | [3],[4] |
| Tolerable Upper Limit | < 0.5% (cell line dependent) | [5] |
| Vehicle Control | Always include a DMSO-only control at the | [3] |
| same final concentration as the treated samples. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 340.33 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 340.33 g/mol * (1000 mg / 1 g) = 6.81 mg
-
-
Weigh out 6.81 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
20 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium in a 37°C water bath.
-
To prepare a 10 µM working solution, you will perform a 1:2000 dilution of the 20 mM stock.
-
For example, to make 10 mL of a 10 µM working solution:
-
Add 9.995 mL of the pre-warmed medium to a sterile tube.
-
Calculate the volume of stock needed: 10 mL / 2000 = 0.005 mL = 5 µL.
-
While gently swirling the tube of medium, slowly add 5 µL of the 20 mM this compound stock solution drop-by-drop.
-
-
Cap the tube and mix gently by inverting it several times. Do not vortex, as this can cause foaming of the medium.
-
The final DMSO concentration in this working solution will be 0.05%, which is well-tolerated by most cell lines.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Mechanism of Action of this compound
This compound is an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.[7] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the HIF-α subunit, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHD enzymes, this compound prevents this degradation, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of target genes, including erythropoietin (EPO).[7][8]
Caption: this compound inhibits PHD enzymes, preventing HIF-α degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enarodustat (this compound HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; this compound; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]
- 7. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Jtz-951 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Jtz-951 (Enarodustat) in in vitro assays. The information is designed to assist in optimizing experimental workflows and resolving common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes, including PHD1, PHD2, and PHD3.[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate proline residues on the HIF-α subunit, targeting it for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to dimerize with HIF-β, translocate to the nucleus, and activate the transcription of target genes, most notably erythropoietin (EPO).[1][2] This mimics the cellular response to hypoxia.
Q2: What are the primary in vitro assays used to characterize this compound activity?
A2: The two primary in vitro assays for this compound are:
-
HIF-Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay: This biochemical assay directly measures the inhibitory activity of this compound on the enzymatic function of purified PHD isoforms (PHD1, PHD2, and PHD3).
-
Cell-Based EPO Production Assay: This assay typically uses a human hepatoma cell line, such as Hep3B, which produces EPO in a regulated manner.[3][4] The potency of this compound is determined by measuring the increase in EPO secretion into the cell culture medium.
Q3: What is the solubility and recommended solvent for this compound in vitro?
A3: For in vitro studies, this compound is typically dissolved in dimethylsulfoxide (DMSO).[1] Ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How does the in vitro potency of this compound compare to other HIF-PH inhibitors?
A4: this compound is a potent inhibitor of all three PHD isoforms. Its inhibitory activity is comparable to or greater than other HIF-PH inhibitors in clinical development. For specific quantitative comparisons, please refer to the data tables below.
Q5: Are there known off-target effects of this compound in vitro?
A5: this compound has been shown to be highly selective for HIF-PH enzymes. Studies have indicated that it does not significantly inhibit various other receptors or enzymes, including cytochrome P450 (CYP) isoforms and the hERG channel, at concentrations well above its effective dose for PHD inhibition.[5]
Troubleshooting Guides
HIF-PHD Enzyme Inhibition Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting of inhibitor, enzyme, or substrates.- Inconsistent incubation times.- Plate reader malfunction. | - Use calibrated pipettes and proper technique.- Ensure uniform timing for all additions and readings.- Check plate reader settings and perform maintenance. |
| No or low enzyme activity in control wells | - Degraded enzyme (PHDs can be unstable).- Incorrect buffer composition (pH, co-factors).- Inactive co-factors (Fe(II), ascorbate). | - Use freshly prepared or properly stored enzyme.- Verify buffer pH and the presence of all necessary components.- Prepare fresh solutions of Fe(II) and ascorbate for each experiment. |
| Inconsistent this compound IC50 values | - Serial dilution errors.- this compound precipitation at high concentrations.- Variation in substrate concentrations. | - Prepare fresh serial dilutions for each experiment.- Visually inspect solutions for precipitation; consider adjusting the solvent concentration.- Maintain consistent concentrations of the HIF peptide substrate and 2-oxoglutarate. |
Cell-Based EPO Production Assay (Hep3B cells)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in EPO production with this compound treatment | - Low cell viability or unhealthy cells.- this compound concentration is too low.- Insufficient incubation time.- Contamination of cell culture. | - Ensure cells are healthy and in the logarithmic growth phase.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the peak of EPO production.- Regularly check for and address any microbial contamination. |
| High background EPO levels in untreated cells | - High cell density.- Extended time in culture without media change. | - Seed cells at a lower density.- Change the media before adding this compound. |
| High variability in ELISA results for EPO quantification | - Pipetting errors.- Inadequate plate washing.- Issues with the standard curve. | - Use calibrated pipettes.- Ensure thorough washing between ELISA steps to reduce background.- Prepare fresh standards and verify the accuracy of the standard curve. |
Western Blot for HIF-1α Stabilization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No HIF-1α band detected after this compound treatment | - Inefficient protein extraction (HIF-1α is a nuclear protein).- HIF-1α degradation during sample preparation.- Poor quality of the primary antibody. | - Use a nuclear extraction protocol.- Work quickly on ice and use protease inhibitors in your lysis buffer.- Use a validated antibody for HIF-1α and optimize its concentration. |
| Weak HIF-1α signal | - Suboptimal this compound concentration or incubation time.- Insufficient protein loading.- Inefficient transfer to the membrane. | - Perform a dose-response and time-course experiment.- Ensure accurate protein quantification and load an adequate amount.- Verify transfer efficiency using Ponceau S staining. |
| High background on the blot | - Blocking is insufficient.- Antibody concentration is too high.- Inadequate washing. | - Optimize blocking conditions (e.g., 5% non-fat milk or BSA for 1 hour).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Human HIF-PHD Isoforms
| Isoform | Parameter | Value (µM) |
| PHD1 | Ki | 0.016 |
| PHD2 | Ki | 0.061 |
| PHD3 | Ki | 0.101 |
| Data from Fukui et al., 2019[1] |
Table 2: Comparative In Vitro Potency of Selected HIF-PH Inhibitors against PHD2
| Compound | Alias | PHD2 IC50 (nM) |
| This compound (Enarodustat) | - | 220 |
| Molidustat | BAY 85-3934 | 7 |
| Roxadustat | FG-4592 | 27 |
| Vadadustat | AKB-6548 | 29 |
| Daprodustat | GSK1278863 | 67 |
| Comparative data from a consistent antibody-based AlphaScreen assay.[6] |
Table 3: Cell-Based Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| Hep3B | EPO Release | EC50 | 5.7 |
| Data from Selleck Chemicals product information. |
Experimental Protocols
Protocol 1: HIF-PHD Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of this compound against recombinant human PHD enzymes.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
Biotinylated HIF-1α peptide substrate
-
This compound
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (Fe(II))
-
L-Ascorbic acid
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Detection reagents (e.g., AlphaScreen anti-hydroxyprolyl HIF-1α antibody, acceptor beads, and donor beads)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add the PHD enzyme, Fe(II), and L-Ascorbic acid to the wells of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide substrate and 2-OG.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate in the dark to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based EPO Production Assay
This protocol describes a method to measure this compound-induced EPO production in Hep3B cells.
Materials:
-
Hep3B cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Human EPO ELISA kit
Procedure:
-
Seed Hep3B cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, carefully collect the cell culture supernatants.
-
Quantify the concentration of EPO in the supernatants using a human EPO ELISA kit, following the manufacturer's protocol.
-
Determine the EC50 value of this compound for EPO production by plotting the EPO concentration against the this compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. ovid.com [ovid.com]
- 2. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulated expression of erythropoietin by two human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of erythropoietin production in a hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Optimizing Jtz-951 Concentration for Cell-Based Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jtz-951 (Enarodustat) in cell-based experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter, ensuring the successful optimization of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD).[1] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. By inhibiting PHD enzymes, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of target genes, including erythropoietin (EPO).[2]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound in cell-based assays is the EC50 value for EPO release, which has been determined to be 5.7 μM in Hep3B cells.[1] However, the optimal concentration can vary depending on the cell line and the specific endpoint of the experiment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For example, a stock solution can be prepared by dissolving this compound in fresh DMSO to a concentration of 68 mg/mL (199.8 mM).[1] It is important to use fresh, anhydrous DMSO to ensure maximum solubility. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the recommended incubation time for this compound treatment?
A4: In Hep3B cells, a 24-hour incubation period has been shown to be effective for inducing EPO production.[1] However, the optimal incubation time can depend on the cell type and the specific downstream target being investigated. Time-course experiments are recommended to determine the ideal duration for your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no induction of target gene expression (e.g., EPO) | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your cells. |
| Poor Cell Permeability: While this compound was optimized for improved cell permeability,[3][4] different cell lines can have varying uptake efficiencies. | Increase the incubation time to allow for greater compound uptake. Ensure the cell monolayer is healthy and not overly confluent, which can hinder compound accessibility. | |
| Cell Line Insensitivity: The cell line may not have the complete HIF signaling pathway or may not express the target gene of interest. | Confirm that your cell line is known to express the target gene (e.g., EPO in Hep3B cells).[1] Consider using a positive control, such as a different known HIF-PHD inhibitor or hypoxia treatment (e.g., 1% O2), to validate the responsiveness of your cell line. | |
| Incorrect Reagent Preparation: The this compound stock solution may have been improperly prepared or stored, leading to degradation. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in the results. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique to improve accuracy. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the media and the compound, leading to altered cell responses. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. | |
| Inconsistent Compound Addition: Variations in the volume of this compound solution added to each well. | Use a calibrated pipette and ensure proper mixing after adding the compound to each well. | |
| Observed Cytotoxicity or Reduced Cell Viability | This compound Concentration is Too High: At high concentrations, this compound or other HIF-PHD inhibitors may exhibit off-target effects or induce cellular stress, leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cell line. Choose a concentration for your experiments that is well below the cytotoxic threshold. |
| DMSO Toxicity: The final concentration of DMSO in the culture media may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the volume of DMSO added to the cells. | |
| Prolonged HIF Activation: Sustained, high-level activation of the HIF pathway can sometimes lead to maladaptive cellular responses. | Consider a shorter incubation time or a lower concentration of this compound. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PHD2 | 0.22 μM | Cell-free assay | [1] |
| EC50 for EPO release | 5.7 μM | Hep3B cells | [1] |
| Solubility in DMSO | 68 mg/mL (199.8 mM) | N/A | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for EPO Induction in Hep3B Cells
1. Cell Seeding:
-
Culture Hep3B cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into a 96-well plate at a density of 3 x 10^4 cells per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. This compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound in culture medium from a concentrated DMSO stock. Create a dilution series to test a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., another known HIF-PHD inhibitor or cells incubated under hypoxic conditions).
-
Carefully remove the old medium from the wells and add 100 µL of the 2X this compound working solutions or controls to the respective wells.
3. Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Supernatant Collection and Analysis:
-
After incubation, carefully collect the culture supernatant from each well.
-
Measure the concentration of human EPO in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Plot the EPO concentration against the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that induces a half-maximal EPO response.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
1. Cell Seeding:
-
Follow the same cell seeding protocol as described in Protocol 1.
2. This compound Treatment:
-
Prepare and add a range of this compound concentrations to the cells as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
3. Incubation:
-
Incubate the plate for the same duration as your planned functional experiment (e.g., 24 hours).
4. MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the cytotoxic concentration range.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Jtz-951 treatment
Welcome to the technical support center for Jtz-951 (Enarodustat). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this potent hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral HIF-PH inhibitor.[1][2] Under normal oxygen levels, HIF-α subunits are hydroxylated by PH enzymes, leading to their degradation. This compound inhibits these PH enzymes, causing the stabilization and accumulation of HIF-α.[1][2] This stabilized HIF-α then translocates to the nucleus and dimerizes with HIF-β, leading to the transcription of target genes, most notably erythropoietin (EPO).[1][3] This mimics the body's natural response to hypoxia, resulting in increased endogenous EPO production and subsequent erythropoiesis.[3]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound is expected to increase the protein levels of HIF-1α and HIF-2α in cells.[3] A common application is the use of the human hepatoma cell line, Hep3B, where this compound treatment leads to a dose-dependent increase in EPO mRNA and protein production.[3][4] The reported IC50 for PHD2 inhibition is 0.22 μM, and the EC50 for EPO release from Hep3B cells is 5.7 μM.[4]
Q3: What are the known effects of this compound on iron metabolism?
A3: Clinical and preclinical studies have shown that this compound can influence iron metabolism. It has been observed to decrease hepcidin and ferritin levels while increasing total iron-binding capacity.[5][6] This suggests that this compound may improve iron utilization, a key factor in erythropoiesis.[7]
Q4: Are there any known off-target effects of this compound?
A4: Preclinical studies have shown that this compound has inhibitory activities on human HIF-prolyl hydroxylase 1-3, but not on a wide range of other receptors or enzymes.[3] At high doses, an increase in plasma vascular endothelial growth factor (VEGF) has been observed; however, this did not translate to changes in retinal VEGF mRNA levels or retinal vascular permeability in rat models.[3] Furthermore, in a colorectal cancer cell-inoculated mouse model, high-dose this compound did not affect tumor growth despite increasing plasma VEGF.[3]
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem 1: Lower than expected or inconsistent EPO production in Hep3B cells.
This is a common issue that can arise from several factors. Follow this workflow to troubleshoot:
-
Step 1: Verify Cell Health and Culture Conditions:
-
Cell Viability: Ensure high cell viability (>95%) before and after the experiment. High cytotoxicity can lead to reduced EPO production.
-
Confluency: Plate cells at an optimal density. Over-confluent or sparse cultures can respond differently to treatment.
-
Media and Supplements: Use fresh, pre-warmed media and high-quality serum. Variations in media components can affect cell signaling.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, which can alter cellular responses.
-
-
Step 2: Check this compound Preparation and Storage:
-
Solubility: this compound is soluble in DMSO up to 68 mg/mL (199.8 mM).[4] However, "moisture-absorbing DMSO reduces solubility."[4] Always use fresh, anhydrous DMSO to prepare stock solutions.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Step 3: Optimize Assay Protocol:
-
Incubation Time: A 24-hour incubation period is commonly used for assessing EPO production.[4] You may need to optimize this for your specific experimental setup.
-
Dose-Response: Perform a full dose-response curve to ensure you are working within the optimal concentration range.
-
Hypoxic Conditions: For experiments involving hypoxia, ensure your hypoxic chamber is properly calibrated and maintaining the desired oxygen level.
-
-
Step 4: Consider Cell Line Integrity:
-
Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Line Authentication: Verify the identity of your Hep3B cell line through short tandem repeat (STR) profiling.
-
Problem 2: this compound precipitation in cell culture media.
-
Issue: this compound, like many small molecules, can precipitate when diluted from a DMSO stock into an aqueous cell culture medium.
-
Solution:
-
Lower Stock Concentration: Prepare a lower concentration stock solution in DMSO.
-
Serial Dilutions: Perform serial dilutions in cell culture medium rather than a single large dilution.
-
Vortexing/Mixing: Ensure thorough mixing immediately after dilution.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
In Vivo Animal Studies
Problem 3: Blunted or variable erythropoietic response in animal models.
-
Step 1: Verify Compound Formulation and Dosing:
-
Formulation: For in vivo studies, this compound is often suspended in a 0.5% methylcellulose aqueous solution.[8] Ensure the suspension is homogenous and stable.
-
Dose Accuracy: Double-check dose calculations and the accuracy of administration (e.g., oral gavage technique).
-
-
Step 2: Assess Animal Health and Model:
-
Baseline Health: Ensure animals are healthy and free from infections or inflammation, which can blunt the erythropoietic response.
-
Animal Model: Be aware of potential differences between animal models. For example, the response in a 5/6-nephrectomized rat model of renal anemia may differ from that in healthy animals.[9]
-
-
Step 3: Evaluate Iron Status:
-
Iron Deficiency: this compound stimulates erythropoiesis, which consumes iron. If the animals have insufficient iron stores, the hematopoietic response may be limited.[7]
-
Monitoring: Measure serum ferritin and transferrin saturation (TSAT) to assess iron status. Consider iron supplementation if necessary.
-
-
Step 4: Consider Pharmacokinetics:
-
Absorption and Clearance: this compound is rapidly absorbed and cleared after oral administration.[4] The dosing regimen (e.g., once daily) should be appropriate to maintain sufficient drug exposure.
-
Inter-animal Variability: Be aware that there can be significant inter-animal variability in drug absorption and metabolism.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay |
| IC50 (PHD2) | 0.22 μM | Cell-free assay |
| EC50 (EPO release) | 5.7 μM | Hep3B cells |
| Data sourced from Selleck Chemicals product information.[4] |
Table 2: this compound Dose and Hemoglobin Response in a Phase 2b Study (Correction Group)
| Treatment Arm | Rate of Hemoglobin Increase (g/dL/week) |
| Placebo | - |
| 2 mg Enarodustat | 0.160 |
| 4 mg Enarodustat | 0.216 |
| 6 mg Enarodustat | 0.464 |
| Data from a study in anemic patients with CKD not on dialysis.[5] |
Experimental Protocols
Protocol 1: In Vitro EPO Production Assay in Hep3B Cells
This protocol is adapted from methodologies described in the literature.[4]
-
Cell Seeding:
-
Culture Hep3B cells in appropriate media (e.g., MEM with 10% FBS).
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Supernatant Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of human EPO in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Western Blot for HIF-1α Stabilization
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Be sure to include a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Diagram
References
- 1. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enarodustat (this compound HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; this compound; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]
- 9. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of Jtz-951 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of Jtz-951 (enarodustat) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for degradation.[3] By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in erythropoiesis and iron metabolism.[4][5]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the stabilization of HIF-α, leading to:
-
Increased endogenous production of erythropoietin (EPO).[1]
-
Improved iron utilization by decreasing hepcidin levels and increasing total iron-binding capacity.[6][7]
-
Stimulation of erythropoiesis and an increase in hemoglobin levels.[8]
Q3: What are the potential off-target effects of this compound?
While this compound is a selective inhibitor of HIF-PHDs, high concentrations or specific experimental conditions might lead to off-target effects. Potential off-targets for some PHD inhibitors include other 2-oxoglutarate (2OG)-dependent oxygenases.[9] One study showed that enarodustat can inhibit Factor Inhibiting HIF (FIH) and Jumonji Domain-Containing Protein 5 (JMJD5) with moderate to weak potency.[9] In clinical studies, some adverse events observed with enarodustat, which could be related to on- or off-target effects, include viral upper respiratory tract infection, contusion, and diarrhea.[4]
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line or model system through a dose-response experiment.[1]
-
Optimize incubation time: A time-course experiment can help identify the shortest exposure time needed to observe the desired phenotype, reducing the likelihood of off-target engagement.[1]
-
Ensure optimal cell health: Use healthy, logarithmically growing cells and optimize seeding density, as stressed or overly dense cultures can be more susceptible to off-target toxicity.[1]
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control, if available.
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity in my cell culture experiments with this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for the desired on-target activity (e.g., HIF-1α stabilization or VEGF secretion). Use the lowest concentration that gives a robust on-target effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%). |
| Prolonged incubation time | Conduct a time-course experiment to determine the optimal duration of exposure to this compound. It is possible that shorter incubation times are sufficient to achieve the desired effect with less toxicity. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. Consider testing this compound in a different cell line to see if the cytotoxicity is specific to your current model. |
| Sub-optimal cell health | Ensure that your cells are healthy, free from contamination, and are seeded at an optimal density. |
Problem 2: I am not observing the expected on-target effects (e.g., HIF-1α stabilization).
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Verify the stock concentration of your this compound and the accuracy of your dilutions. |
| Insufficient incubation time | Perform a time-course experiment to ensure you are analyzing your samples at the optimal time point for HIF-1α stabilization. |
| Cell line-specific differences | The HIF signaling pathway can vary between cell lines. Confirm that your cell line is known to express the necessary components of the HIF pathway. |
| Experimental conditions | Ensure that your experimental conditions (e.g., cell density, media components) are consistent and optimal for your cell line. |
| Antibody issues (for Western blotting) | If you are using Western blotting to detect HIF-1α, ensure your antibody is validated for this application and that you are using an appropriate lysis buffer and protocol. |
Data Presentation
Table 1: Selectivity Profile of Enarodustat (this compound) against other 2-Oxoglutarate (2OG)-Dependent Oxygenases
| Target | IC50 (µM) | Fold Selectivity vs. PHD2 |
| PHD2 | 0.22 | 1 |
| FIH | >100 | >455 |
| JMJD5 | 10.9 | 49.5 |
Data synthesized from publicly available research.[9][10]
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity (HIF-1α Stabilization) by Western Blot
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against HIF-1α and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control. Plot the normalized signal against the log of the this compound concentration to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA can be used to confirm that this compound is binding to its intended target (PHDs) in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that would disrupt protein complexes.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Analyze the soluble fraction (supernatant) by Western blotting for the presence of the target protein (PHD2).
-
Data Analysis: this compound binding should stabilize PHD2, leading to a higher melting temperature. This will be observed as more soluble PHD2 protein at higher temperatures in the this compound-treated samples compared to the vehicle control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. torii.co.jp [torii.co.jp]
- 6. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of JTZ-951 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of JTZ-951 in animal studies.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during in vivo studies that may affect the oral bioavailability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects | Inconsistent Dosing Volume or Technique: Inaccurate oral gavage can lead to variable dosing. Food Effects: Presence or absence of food in the stomach can significantly alter drug absorption. | Ensure consistent and accurate oral gavage technique. Standardize the fasting period for all animals before dosing. |
| Low overall plasma exposure (AUC) | Poor Drug Solubility: this compound may have limited solubility in aqueous gastrointestinal fluids, a common issue for many small molecule drugs.[1][2][3][4] Formulation-Related Issues: The vehicle used for administration may not be optimal for drug solubilization and absorption. | Evaluate the aqueous solubility of this compound. Consider formulation strategies to enhance solubility, such as micronization, solid dispersions, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2][5] |
| Unexpectedly rapid clearance | High First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[3] | Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor in exploratory studies to understand its impact. |
| No detectable plasma concentration | Analytical Method Sensitivity: The limit of quantification (LOQ) of the analytical method may be too high. Severe Absorption Issues: The drug may not be absorbed from the GI tract at all in the current formulation. | Verify the sensitivity of the analytical method. Re-evaluate the formulation strategy to significantly enhance solubility and permeability. |
Frequently Asked Questions (FAQs)
Formulation & Administration
-
Q1: What are the initial steps to consider when formulating this compound for oral administration in rats? A1: Start by determining the basic physicochemical properties of this compound, such as its aqueous solubility and pKa. For initial in vivo screens, a simple suspension in a vehicle like 0.5% methylcellulose is common. However, if bioavailability is low, more advanced formulations may be necessary.
-
Q2: What are some advanced formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound? A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3][5] These include:
-
Micronization: Reducing the particle size of the drug to increase its surface area for dissolution.[1][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve its solubility and dissolution rate.[1][2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form emulsions in the gastrointestinal tract to enhance drug solubility and absorption.[1]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[2]
-
Pharmacokinetics & Metabolism
-
Q3: How does this compound exert its therapeutic effect? A3: this compound is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[6][7][8][9][10] By inhibiting this enzyme, this compound stabilizes HIF-α, leading to the increased production of endogenous erythropoietin (EPO), which in turn stimulates red blood cell production.[6][9]
-
Q4: What is the reported pharmacokinetic profile of this compound in rats? A4: Studies have shown that after a single oral dose in normal rats, this compound leads to increased hepatic and renal EPO mRNA levels and plasma EPO concentrations.[9] The drug is rapidly absorbed after oral administration.[11] In a study on a rat model of anemia of inflammation, a single dose of this compound resulted in a decrease in hepcidin expression within 24 hours.[12]
Animal Models
-
Q5: What animal models are suitable for studying the oral bioavailability and efficacy of this compound? A5: Sprague-Dawley (SD) rats are a commonly used model for pharmacokinetic studies of this compound.[9][13] For efficacy studies related to its mechanism of action, 5/6-nephrectomized rats are used as a model for renal anemia.[9] Animal models are crucial in the preclinical development phase for evaluating new drug formulations.[14]
Experimental Protocols
General Protocol for Oral Bioavailability Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats (9 weeks old) are typically used.[9]
-
Acclimatization: Animals should be acclimated for at least one week before the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer a single oral dose via gavage at a specific volume (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
Visualizations
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ovid.com [ovid.com]
- 10. jt.com [jt.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Carcinogenic Potential of Enarodustat (this compound), a Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitor, in 26-Week Tg.rasH2 Mouse Study and 2-Year Sprague-Dawley Rat Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with Jtz-951
Welcome to the technical support center for JTZ-951 (Enarodustat). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes and provide guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific questions and potential issues you may encounter during your in vitro experiments with this compound.
Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
-
A: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to six months.[1] Use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
-
Q2: I'm seeing precipitation of this compound in my culture medium. What should I do?
-
A: Precipitation can occur if the final concentration of DMSO is too high or if the compound's solubility in aqueous media is exceeded. Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2] Prepare intermediate dilutions of your this compound stock in culture medium before adding it to your cell plates to ensure proper mixing and avoid localized high concentrations.
-
Experimental Design and Execution
-
Q3: My results with this compound are inconsistent across experiments. What are the potential sources of variability?
-
A: Variability in in vitro experiments with HIF inhibitors like this compound can arise from several factors. These include:
-
Cell Density: The density of your cell culture can significantly impact the local oxygen concentration. Higher cell densities consume more oxygen, potentially leading to pericellular hypoxia, which can affect the baseline HIF-1α levels and the cellular response to this compound.[3][4] It is crucial to maintain consistent cell seeding densities across experiments.
-
Incubation Time: The stabilization of HIF-1α and the subsequent induction of target genes are time-dependent processes. A time-course experiment is recommended to determine the optimal incubation time for your specific cell line and endpoint.[2]
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to HIF inhibitors.[2] The expression levels of PHD enzymes and other components of the HIF pathway can differ between cell types, leading to different responses to this compound.
-
Solvent (DMSO) Concentration: High concentrations of DMSO can have cytotoxic effects and may influence cellular signaling pathways, potentially confounding your results.[5][6][7][8] It is important to use a consistent and low final DMSO concentration in all experiments, including vehicle controls.
-
Serum Effects: Components in serum can interfere with compound activity or cellular signaling. If you are observing variability, consider reducing the serum concentration or performing experiments in serum-free media after a period of serum starvation. However, be aware that serum starvation itself can induce cellular stress and alter signaling pathways.[9][10][11]
-
-
-
Q4: I am not observing the expected increase in HIF-1α stabilization after treating with this compound. What could be the problem?
-
A: Several factors could contribute to a lack of HIF-1α stabilization:
-
Suboptimal Compound Concentration: Ensure you are using an appropriate concentration of this compound. The reported EC50 for EPO release from Hep3B cells is 5.7 µM, and the IC50 for PHD2 inhibition is 0.22 µM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
-
Rapid HIF-1α Degradation During Sample Preparation: HIF-1α is a highly unstable protein under normoxic conditions. It is critical to lyse cells and prepare samples quickly and on ice to prevent its degradation.[12] The use of protease inhibitors in your lysis buffer is essential.
-
Incorrect Western Blotting Technique: Western blotting for HIF-1α can be challenging. Ensure you are loading a sufficient amount of nuclear extract (as HIF-1α translocates to the nucleus upon stabilization), using a validated antibody, and have an appropriate positive control (e.g., cells treated with a hypoxia-mimetic agent like cobalt chloride or cells incubated under hypoxic conditions).[13][14]
-
Low Basal Expression: Some cell lines may have very low basal expression of HIF-1α, making it difficult to detect an increase after treatment.
-
-
-
Q5: Does this compound have any known off-target effects?
-
A: this compound (enarodustat) has been shown to be a selective inhibitor of HIF prolyl hydroxylases (PHD1-3).[2][3][15] Studies have indicated that it does not significantly inhibit various other receptors or enzymes, including CYP enzymes and hERG.[16] While high doses of this compound have been shown to increase plasma vascular endothelial growth factor (VEGF) levels in animal models, this did not appear to affect tumor growth in a colorectal cancer cell-inoculated mouse model.[3]
-
Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference(s) |
| PHD2 IC50 | 0.22 µM | Cell-free enzyme assay | [1] |
| EPO Release EC50 | 5.7 µM | Hep3B cells | [1] |
Table 2: Potential Sources of Experimental Variability with this compound
| Factor | Potential Impact on Experimental Outcome | Mitigation Strategies | Reference(s) |
| Cell Density | High density can lead to pericellular hypoxia, altering baseline HIF-1α levels and cellular response. | Maintain consistent seeding density; optimize density for your specific cell line. | [3][4] |
| Incubation Time | Suboptimal incubation can lead to underestimation of the compound's effect. | Perform a time-course experiment to determine the optimal duration for your endpoint. | [2] |
| DMSO Concentration | High concentrations can be cytotoxic and have off-target effects. | Use a final concentration of ≤0.5%; include a vehicle control with the same DMSO concentration. | [5][6][7][8] |
| Cell Line Type | Different cell lines have varying sensitivities to HIF inhibitors. | Characterize the response in your specific cell line; consider using multiple cell lines. | [2] |
| Serum Presence | Serum components may interfere with the compound or signaling pathways. | Consider reducing serum concentration or using serum-free media after appropriate adaptation. | [9][10][11] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro EPO Production Assay in Hep3B Cells
This protocol is adapted from methodologies described in the literature.[1]
-
Cell Seeding:
-
Culture Hep3B cells in appropriate growth medium.
-
Seed the cells into 96-well flat-bottomed plates at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., cells incubated under hypoxic conditions or treated with another known HIF stabilizer).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the culture supernatants from each well.
-
-
EPO Quantification:
-
Measure the concentration of erythropoietin (EPO) in the collected supernatants using a commercially available human EPO ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of EPO for each treatment condition.
-
Normalize the data to the vehicle control.
-
Plot the EPO concentration against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Western Blot for HIF-1α Stabilization
This protocol provides general guidance for detecting HIF-1α by Western blot following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to reach the desired confluency.
-
Treat the cells with this compound at the desired concentrations and for the optimal duration determined from time-course experiments. Include vehicle and positive controls.
-
-
Cell Lysis (Critical Step):
-
Work quickly and on ice. HIF-1α is rapidly degraded.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer containing protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in stabilizing HIF-1α.
Experimental Workflow for Investigating this compound Efficacy
Caption: A generalized workflow for in vitro testing of this compound.
Troubleshooting Logic for Inconsistent this compound Results
Caption: A troubleshooting flowchart for addressing experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Crystallographic and Selectivity Studies on the Approved HIF Prolyl Hydroxylase Inhibitors Desidustat and Enarodustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 12. reddit.com [reddit.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enarodustat (this compound HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; this compound; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]
Refinement of Jtz-951 delivery methods for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Jtz-951. For researchers, scientists, and drug development professionals, this resource offers detailed methodologies and data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as enarodustat, is a potent and orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD).[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. By inhibiting PHD enzymes, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating their transcription. A key target gene is erythropoietin (EPO), which stimulates the production of red blood cells.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[3] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies in rodents, this compound can be prepared as a suspension in 0.5% methyl cellulose in an aqueous solution for oral administration.[3][5]
Q3: What cell lines are suitable for studying the effects of this compound in vitro?
A3: Human hepatoma cell lines, such as Hep3B and HepG2, are commonly used to study the effects of this compound on EPO production.[1][6] These cell lines endogenously express EPO and are responsive to HIF stabilization.[6]
Q4: What are the expected in vivo effects of this compound in rodents?
A4: In rats, oral administration of this compound has been shown to increase plasma EPO concentrations and stimulate erythropoiesis, leading to an increase in hemoglobin levels.[3][7] Effective doses in rats have been reported to be in the range of 1-3 mg/kg for daily oral dosing.[1]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or no HIF-1α stabilization observed by Western blot.
-
Possible Cause: Rapid degradation of HIF-1α protein during sample preparation.
-
Solution: HIF-1α is notoriously labile. Ensure all cell lysis and protein extraction steps are performed rapidly on ice. Use a lysis buffer supplemented with a protease inhibitor cocktail. For enhanced stabilization, consider using nuclear extracts as stabilized HIF-1α translocates to the nucleus.[3]
-
-
Possible Cause: Suboptimal concentration of this compound or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. HIF-1α stabilization can be transient. In Hep3B cells, this compound has been shown to stabilize HIF-1α as early as 1 hour after treatment.[3]
-
-
Possible Cause: Low abundance of HIF-1α in the chosen cell line.
-
Solution: Ensure you are using a cell line known to express HIF-1α. Include a positive control, such as cells treated with cobalt chloride (a known chemical inducer of HIF-1α) or cells cultured under hypoxic conditions (e.g., 1% O2).
-
Issue 2: High variability in EPO production measurements.
-
Possible Cause: Inconsistent cell density at the time of treatment.
-
Possible Cause: Variability in this compound solution preparation.
-
Solution: Prepare a fresh dilution of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
-
Possible Cause: Issues with the EPO ELISA kit.
-
Solution: Follow the manufacturer's instructions carefully. Ensure that all reagents are properly prepared and that the standard curve is accurate. Run quality controls to validate the assay performance.
-
In Vivo Experiments
Issue 3: Inconsistent results following oral gavage in rodents.
-
Possible Cause: Improper gavage technique leading to stress or injury.
-
Solution: Ensure that personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size and length for the animal. Handle the animals gently to minimize stress, which can impact physiological responses.
-
-
Possible Cause: Inhomogeneous suspension of this compound.
-
Solution: this compound is administered as a suspension. It is critical to ensure that the suspension is homogeneous before and during administration to deliver a consistent dose. Vortex the suspension thoroughly before drawing it into the syringe for each animal.
-
-
Possible Cause: Animal-to-animal variability.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Randomize animals to treatment groups and ensure that all animals are age- and weight-matched.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PHD2 IC₅₀ | 0.22 µM | Cell-free assay | [1] |
| EPO Release EC₅₀ | 5.7 µM | Hep3B cells | [1] |
Table 2: this compound In Vivo Efficacy in Rats
| Dose | Administration Route | Effect | Reference |
| 1 mg/kg | Oral gavage (daily) | Increased hemoglobin levels | [1] |
| 3 mg/kg | Oral gavage (daily) | Increased hemoglobin levels | [1] |
| >1 mg/kg | Oral gavage (daily) | Significantly increased liver and kidney EPO mRNA levels | [3] |
| 3 mg/kg | Oral gavage (single dose) | Significantly increased plasma EPO concentrations | [3] |
Experimental Protocols
Protocol 1: In Vitro HIF-1α Stabilization by Western Blot
-
Cell Culture and Treatment:
-
Plate Hep3B cells in a 6-well plate and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in culture medium from a DMSO stock. Include a vehicle control (DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1, 4, 8 hours).
-
-
Protein Extraction (Nuclear Extract):
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a nuclear extraction kit according to the manufacturer's protocol. Perform all steps on ice.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of nuclear protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and image the blot.
-
Normalize the HIF-1α signal to a nuclear loading control (e.g., Lamin B1).
-
Protocol 2: In Vitro Erythropoietin (EPO) Production Assay
-
Cell Culture and Treatment:
-
Sample Collection:
-
After 24 hours, carefully collect the culture supernatant for EPO measurement.
-
-
EPO Quantification:
-
Quantify the concentration of EPO in the supernatant using a human EPO ELISA kit, following the manufacturer's instructions.
-
Generate a standard curve and determine the EPO concentration in each sample.
-
Normalize the EPO concentration to the cell number or total protein content if significant cytotoxicity is observed.
-
Protocol 3: In Vivo Administration of this compound to Rats
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methyl cellulose solution in sterile water.
-
Suspend the this compound powder in the 0.5% methyl cellulose solution to the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose at a volume of 1 mL/kg).
-
Vortex the suspension vigorously to ensure homogeneity.
-
-
Oral Gavage Administration:
-
Weigh the rat to determine the correct dosing volume.
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the this compound suspension slowly.
-
Monitor the animal for any signs of distress after administration.
-
-
Sample Collection:
-
At the desired time points post-administration, collect blood samples (e.g., via tail vein or terminal cardiac puncture) for plasma EPO and hemoglobin analysis.
-
Tissues such as the liver and kidney can be harvested for mRNA or protein analysis.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in stabilizing HIF-α.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enarodustat (this compound HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; this compound; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]
- 6. The regulated expression of erythropoietin by two human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Jtz-951 (Enarodustat)-Induced Side Effects in Laboratory Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of Jtz-951 (enarodustat) in laboratory animals. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Troubleshooting Guides and FAQs
Q1: What is the mechanism of action of this compound and how might it relate to potential side effects?
This compound is a potent and orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD).[1][2] By inhibiting PHD, this compound stabilizes HIF-α, leading to the increased production of endogenous erythropoietin (EPO) and subsequent erythropoiesis.[3][4][5] This mechanism is intended to treat anemia, particularly in the context of chronic kidney disease.[3][5][6]
Potential side effects could theoretically arise from the systemic stabilization of HIF, which regulates a wide range of genes involved in processes beyond erythropoiesis, including angiogenesis, glucose metabolism, and cell survival. One key HIF target gene is vascular endothelial growth factor (VEGF), which is a potent stimulator of angiogenesis.[7]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting PHD enzymes.
Q2: What are the reported side effects of this compound in preclinical animal studies?
Publicly available, detailed preclinical toxicology data for this compound is limited. However, one study in rats noted that a high dose of this compound led to an increase in plasma vascular endothelial growth factor (VEGF) levels.[4] Despite this increase in systemic VEGF, the study did not find changes in retinal VEGF mRNA levels or an effect on tumor growth in a mouse model of colorectal cancer.[4] Researchers should remain vigilant for potential off-target effects related to HIF stabilization.
Q3: What adverse events have been observed in human clinical trials of this compound that might be relevant to monitor in lab animals?
While not a direct replacement for preclinical data, information from human clinical trials can guide monitoring in animal studies. The most frequently reported adverse events in Phase 3 clinical trials of enarodustat (this compound) in patients with chronic kidney disease were:
It is important to note that the incidence of these events was often comparable to the control groups.[10][11]
Summary of Common Adverse Events in Human Clinical Trials
| Adverse Event | Frequency in Non-Dialysis Patients (SYMPHONY ND-Long) | Frequency in Hemodialysis Patients (SYMPHONY HD-Long) |
| Viral Upper Respiratory Tract Infection | 25.8% | 49.3% |
| Chronic Kidney Disease | 8.3% | - |
| Contusion | - | 16.9% |
| Diarrhea | - | 16.9% |
Data from long-term Phase 3 studies in Japanese anemic patients with chronic kidney disease.[6][8][9]
Q4: How can I monitor for potential VEGF-related side effects in my animal studies?
Given the finding of increased plasma VEGF at high doses of this compound, monitoring for VEGF-related effects is a prudent measure.
Experimental Protocol for Monitoring VEGF-Related Side Effects:
-
Baseline Data Collection: Before initiating this compound treatment, collect baseline data on all parameters to be monitored.
-
Regular Physical Examinations: Conduct regular, thorough physical examinations of the animals, paying close attention to signs of edema, ascites, or any unusual growths.
-
Ophthalmic Examinations: Perform regular ophthalmic examinations to check for any retinal abnormalities, given the role of VEGF in retinal neovascularization.[7]
-
Blood Pressure Monitoring: Monitor blood pressure regularly, as VEGF can influence vascular tone.
-
Plasma VEGF Measurement: Collect blood samples at predetermined intervals to measure plasma VEGF levels using a validated ELISA kit.
-
Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a comprehensive histopathological examination of major organs, with a particular focus on tissues that might be sensitive to changes in angiogenesis (e.g., retina, kidney, liver, and any observed tumors).
Experimental Workflow for Monitoring VEGF
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jt.com [jt.com]
- 6. Two long-term phase 3 studies of enarodustat (this compound) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND-Long and HD-Long studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
Validation & Comparative
JTZ-951 (Enarodustat) in Preclinical Models: A Comparative Guide to HIF-PH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of JTZ-951 (enarodustat), a novel oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, against other agents in its class based on available preclinical data. This compound has been developed for the treatment of anemia associated with chronic kidney disease (CKD). Like other HIF-PH inhibitors, it works by stabilizing HIF-α, a key transcription factor in the cellular response to hypoxia, leading to increased endogenous erythropoietin (EPO) production and improved iron metabolism.
Mechanism of Action: The HIF Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation by the proteasome. HIF-PH inhibitors, including this compound, block the action of PHDs. This prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting complex binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis and iron metabolism.
Caption: The HIF signaling pathway under normoxia and hypoxia/HIF-PH inhibition.
Preclinical Efficacy of this compound
Preclinical studies in rodent models have demonstrated the efficacy of this compound in stimulating erythropoiesis. In normal rats and 5/6-nephrectomized rat models of renal anemia, oral administration of this compound led to a dose-dependent increase in plasma EPO concentrations and subsequent increases in hemoglobin levels.[1][2]
Comparative Performance: this compound vs. Recombinant Human Erythropoietin (rHuEPO)
A key preclinical study directly compared the effects of this compound with rHuEPO in normal rats and a rat model of anemia of inflammation. The findings suggest that while both agents stimulate erythropoiesis, this compound offers advantages in iron utilization.[3][4]
Table 1: this compound vs. rHuEPO in Normal Rats (14-Day Repeated Dosing)
| Parameter | This compound (3 mg/kg, daily, p.o.) | rHuEPO (100 IU/kg, 3 times/week, s.c.) |
| Hemoglobin (g/dL) | Maintained | Decreased |
| Reticulocytes (%) | Increased | Increased |
| Serum Iron (µg/dL) | Maintained | Decreased |
| Transferrin Saturation (%) | Maintained | Decreased |
| Liver Hepcidin mRNA | Decreased | No significant change |
Data compiled from Shinozaki et al., Eur J Pharmacol, 2021.[3][4]
In a rat model of anemia of inflammation, this compound demonstrated an erythropoietic effect, whereas rHuEPO did not, highlighting the potential of this compound in inflammatory conditions that often contribute to anemia in CKD.[3][4]
Comparison with Other HIF-PH Inhibitors
Direct head-to-head preclinical comparative studies between this compound and other HIF-PH inhibitors such as roxadustat, daprodustat, and vadadustat are limited in publicly available literature. The following tables summarize key preclinical findings for these inhibitors from separate studies to provide an indirect comparison.
Table 2: In Vitro Potency of Various HIF-PH Inhibitors
| Inhibitor | Target | IC₅₀ | Cell-Based EPO Production EC₅₀ |
| This compound (Enarodustat) | PHD2 | 0.22 µM | 5.7 µM (Hep3B cells) |
| Roxadustat (FG-4592) | PHD1, PHD2, PHD3 | Submicromolar to low micromolar range | Not specified |
| Daprodustat (GSK1278863) | PHD1, PHD2, PHD3 | Submicromolar to low micromolar range | Not specified |
| Vadadustat (AKB-6548) | PHD1, PHD2, PHD3 | Low nanomolar range | Not specified |
Data for this compound from commercial suppliers; data for other inhibitors are generalized from review articles.[5]
Table 3: Preclinical In Vivo Effects of this compound and Other HIF-PH Inhibitors in Rodent Models
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound (Enarodustat) | Normal and 5/6-nephrectomized rats | Dose-dependent increase in plasma EPO and hemoglobin. Improved iron utilization compared to rHuEPO. | [1][4] |
| Roxadustat (FG-4592) | Rodent models of anemia | Increased hemoglobin and hematocrit. | [5] |
| Daprodustat (GSK1278863) | Rodent models of anemia | Dose-dependent increases in hemoglobin. | [6] |
| Vadadustat (AKB-6548) | 5/6 nephrectomy rat model of CKD | Daily oral dosing increased red blood cell indices. | [7] |
Experimental Protocols
In Vitro HIF-PH Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against PHD enzymes.
-
Methodology: Recombinant human PHD isozymes (PHD1, PHD2, and PHD3) are incubated with the test compound at various concentrations in the presence of a HIF-α peptide substrate, 2-oxoglutarate, and Fe²⁺. The enzyme activity is measured by detecting the hydroxylation of the HIF-α peptide, often through methods like time-resolved fluorescence resonance energy transfer (TR-FRET).
Cellular EPO Production Assay
-
Objective: To measure the ability of the compound to induce EPO production in a cell line.
-
Methodology: Human hepatoma cells (e.g., Hep3B) are cultured and treated with the test compound at various concentrations. After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of secreted EPO is quantified using an enzyme-linked immunosorbent assay (ELISA).
In Vivo Rodent Models of Anemia
-
Objective: To evaluate the erythropoietic efficacy of the HIF-PH inhibitor in an animal model.
-
Methodology: Anemia is induced in rodents, commonly through a 5/6 nephrectomy to mimic CKD. The animals are then treated with the HIF-PH inhibitor or a vehicle control over a defined period (e.g., daily oral gavage for 14 or 28 days). Blood samples are collected at regular intervals to measure hematological parameters (hemoglobin, hematocrit, reticulocyte count) and markers of iron metabolism (serum iron, transferrin, hepcidin). Plasma EPO levels are also measured at specified time points after dosing.
Caption: A generalized workflow for the preclinical evaluation of HIF-PH inhibitors.
Summary and Conclusion
Preclinical data demonstrate that this compound is an effective oral HIF-PH inhibitor that stimulates erythropoiesis in rodent models of renal anemia.[1] A key differentiating feature highlighted in a direct comparative study is its ability to improve iron utilization more efficiently than rHuEPO, particularly in the context of inflammation.[3][4]
References
- 1. Enarodustat to treat anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
JTZ-951 vs. Traditional ESAs: A Comparative Efficacy Analysis for Anemia Treatment
A comprehensive review of the novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, JTZ-951 (enarodustat), and traditional erythropoiesis-stimulating agents (ESAs) reveals distinct mechanisms of action and comparable efficacy in the management of anemia, particularly in patients with chronic kidney disease (CKD). While both classes of drugs effectively stimulate erythropoiesis, this compound offers an oral alternative to the injectable administration of ESAs and demonstrates a potential for more efficient iron utilization.
This guide provides a detailed comparison of the efficacy of this compound and traditional ESAs, supported by data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape of anemia treatment.
Mechanism of Action: A Tale of Two Pathways
Traditional ESAs, such as epoetin alfa and darbepoetin alfa, are recombinant forms of human erythropoietin (EPO). They function by directly binding to and activating the EPO receptor on the surface of erythroid progenitor cells in the bone marrow.[1][2] This binding triggers a cascade of intracellular signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which promotes the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells.[3][4]
In contrast, this compound is an orally administered small molecule that inhibits the HIF-PH enzyme.[5][6] Under normal oxygen conditions, HIF-PH hydroxylates the alpha subunit of HIF (HIF-α), leading to its degradation. By inhibiting HIF-PH, this compound stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus.[6][7] There, it dimerizes with HIF-β and binds to hypoxia-response elements on target genes, leading to the transcriptional activation of genes involved in erythropoiesis, most notably the gene encoding for endogenous EPO.[6][7] This results in a physiological increase in the body's own EPO production. Furthermore, HIF stabilization has been shown to improve iron metabolism by regulating the expression of genes involved in iron absorption and mobilization.[8]
Quantitative Efficacy Comparison
Clinical trials have demonstrated that this compound is non-inferior to traditional ESAs in correcting and maintaining hemoglobin (Hb) levels in patients with anemia associated with CKD.
Hemoglobin Levels in Hemodialysis-Dependent CKD Patients
A Phase 3, randomized, double-blind, active-controlled study in Japanese hemodialysis-dependent CKD patients compared the efficacy of oral this compound with intravenous darbepoetin alfa over 24 weeks. The primary endpoint was the mean Hb level during the evaluation period (weeks 20-24).
| Treatment Group | Mean Hb Level (g/dL) (95% CI) | Difference in Mean Hb (this compound - Darbepoetin alfa) (g/dL) (95% CI) |
| This compound | 10.73 (10.56, 10.91) | -0.12 (-0.33, 0.10) |
| Darbepoetin alfa | 10.85 (10.72, 10.98) |
Data from a Phase 3 study in Japanese hemodialysis patients.[8]
The results demonstrated that this compound was non-inferior to darbepoetin alfa in maintaining Hb levels within the target range.[8]
Iron Metabolism Parameters
A key differentiator of this compound is its impact on iron metabolism. In the same Phase 3 study, patients treated with this compound showed a significant decrease in hepcidin levels and an increase in total iron-binding capacity (TIBC) and serum iron at week 4 compared to the darbepoetin alfa group, suggesting more efficient iron utilization.[8]
| Parameter | This compound (Change from Baseline at Week 4) | Darbepoetin alfa (Change from Baseline at Week 4) |
| Hepcidin | Decreased | No significant change |
| TIBC | Increased | No significant change |
| Serum Iron | Increased | No significant change |
Data from a Phase 3 study in Japanese hemodialysis patients.[8]
Experimental Protocols
Phase 3 Clinical Trial of this compound in Hemodialysis-Dependent CKD Patients
Study Design: This was an active-controlled, randomized, double-blind, parallel-arm Phase 3 study conducted in Japan.[8]
Patient Population: The study enrolled anemic patients with CKD who were undergoing maintenance hemodialysis and had been receiving stable ESA therapy.[8]
Treatment Protocol: Patients were randomized in a 1:1 ratio to receive either oral this compound once daily or intravenous darbepoetin alfa once weekly for 24 weeks. The doses of both drugs were adjusted to maintain Hb levels within the target range of 10.0 to 12.0 g/dL.[8]
Primary Endpoint: The primary efficacy endpoint was the mean Hb level during the evaluation period, defined as weeks 20, 22, and 24. The non-inferiority margin was set at -1.0 g/dL for the difference in mean Hb levels between the two groups.[8]
Key Assessments: Hemoglobin levels were measured regularly. Iron metabolism parameters, including serum ferritin, transferrin saturation (TSAT), hepcidin, TIBC, and serum iron, were also assessed.[8]
Preclinical Study of this compound in a Rat Model of Anemia of Inflammation
Animal Model: A rat model of anemia of inflammation was used to evaluate the effect of this compound on iron utilization and erythropoiesis in a state of functional iron deficiency.
Treatment Protocol: The rats were administered repeated oral doses of this compound. A comparator group received recombinant human erythropoietin (rHuEPO).
Key Findings: this compound demonstrated an erythropoietic effect in this model, whereas rHuEPO did not. This compound also led to a decrease in hepcidin expression, suggesting improved iron availability for erythropoiesis.
Visualizing the Pathways and Workflows
To better understand the distinct mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of traditional erythropoiesis-stimulating agents (ESAs).
Caption: Mechanism of action of this compound (enarodustat).
Caption: Workflow of a Phase 3 clinical trial comparing this compound and darbepoetin alfa.
References
- 1. Erythropoietin-mediated activation of JAK-STAT signaling contributes to cellular invasion in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. torii.co.jp [torii.co.jp]
- 8. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
JTZ-951's Mechanism of Action: A Genetically Supported Approach to Anemia Treatment
A deep dive into the molecular underpinnings of JTZ-951 (enarodustat), a novel oral therapeutic for anemia, reveals a mechanism of action strongly validated by our understanding of the genetic regulation of red blood cell production. This guide provides a comparative analysis of this compound against other therapies, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its performance and the genetic evidence that substantiates its therapeutic rationale.
This compound is an orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] Its mechanism centers on the stabilization of HIF-α, a transcription factor that plays a pivotal role in the body's response to low oxygen levels. Under normal oxygen conditions, HIF-α is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, this compound allows HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, the process of red blood cell production.[1][2] This leads to an increase in endogenous erythropoietin (EPO) production, improved iron metabolism, and ultimately, a rise in hemoglobin levels.
The HIF Signaling Pathway: The Target of this compound
The signaling pathway targeted by this compound is a cornerstone of oxygen sensing and response in the body. The critical role of its components in erythropoiesis has been extensively validated through genetic models.
Genetic Validation of the HIF Pathway in Erythropoiesis
While direct genetic validation studies on this compound (e.g., in HIF-α knockout models) are not publicly available, the therapeutic principle of HIF-PH inhibition is strongly supported by extensive genetic research on the HIF pathway itself. Studies using knockout mice have demonstrated that the targeted components are essential for normal red blood cell production. For instance, mice with a conditional knockout of HIF-2α exhibit severe anemia, which can be corrected with recombinant EPO, underscoring the critical role of HIF-2α in regulating EPO synthesis. Conversely, the targeted inactivation of PHD enzymes in animal models leads to an increase in HIF-α levels and subsequent erythrocytosis (an increase in red blood cells). These genetic findings provide a solid foundation for the mechanism of action of this compound and other HIF-PH inhibitors.
Furthermore, experiments utilizing siRNA to silence PHD2 have been shown to stabilize HIF-1α protein levels and increase the transcription of HIF-1 target genes, effectively mimicking the pharmacological effect of this compound and validating the therapeutic potential of targeting this pathway.[3][4]
Comparative Performance of this compound
This compound offers a novel oral treatment alternative to traditional injectable erythropoiesis-stimulating agents (ESAs) and other oral HIF-PH inhibitors.
This compound vs. Other HIF-PH Inhibitors (Roxadustat, Daprodustat)
This compound shares its core mechanism with other approved HIF-PH inhibitors like roxadustat and daprodustat. All three drugs effectively raise and maintain hemoglobin levels by stimulating endogenous EPO production and improving iron utilization. The key differentiators often lie in their pharmacokinetic and pharmacodynamic profiles, as well as their specific safety and efficacy data from clinical trials.
| Feature | This compound (Enarodustat) | Roxadustat | Daprodustat |
| Mechanism of Action | Oral HIF-PH Inhibitor | Oral HIF-PH Inhibitor | Oral HIF-PH Inhibitor |
| Administration | Oral | Oral | Oral |
| Key Efficacy Outcome | Non-inferior to darbepoetin alfa in maintaining hemoglobin levels.[5] | Effective in increasing and maintaining hemoglobin levels in CKD patients. | Non-inferior to ESAs in managing anemia of CKD. |
| Effect on Iron Metabolism | Decreases hepcidin and ferritin, increases total iron-binding capacity.[6] | Reduces hepcidin levels and improves iron mobilization. | Improves iron homeostasis. |
This compound vs. Erythropoiesis-Stimulating Agents (ESAs) (e.g., Darbepoetin alfa)
ESAs, such as darbepoetin alfa, are injectable recombinant forms of erythropoietin that directly stimulate the EPO receptor on erythroid progenitor cells.[7][8][9] In contrast, this compound works upstream by modulating the natural physiological process of EPO production.
| Feature | This compound (Enarodustat) | Darbepoetin alfa (ESA) |
| Mechanism of Action | Indirectly stimulates erythropoiesis via HIF-α stabilization and endogenous EPO production.[1][2] | Directly stimulates the EPO receptor.[7][8][9] |
| Administration | Oral | Injectable (Intravenous or Subcutaneous) |
| Endogenous EPO Production | Increases | Suppresses (due to negative feedback) |
| Effect on Iron Metabolism | Improves iron utilization by decreasing hepcidin.[6] | Can lead to functional iron deficiency due to increased demand for iron. |
| Clinical Efficacy (vs. Darbepoetin alfa) | Demonstrated non-inferiority in maintaining target hemoglobin levels in hemodialysis patients.[5] | Standard of care for anemia in CKD. |
Experimental Protocols
In Vitro HIF-α Stabilization and EPO Production Assay
A key experiment to validate the mechanism of this compound involves treating a human cell line capable of producing EPO, such as the human hepatoma cell line Hep3B, with the compound.
Methodology:
-
Cell Culture: Human hepatoma (Hep3B) cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Protein Analysis: After a specified incubation period, cell lysates are prepared and subjected to Western blotting to detect the levels of HIF-1α and HIF-2α proteins. An increase in the protein levels of HIF-1α and HIF-2α in this compound-treated cells compared to the control would indicate stabilization of these proteins.
-
Gene Expression Analysis: Total RNA is extracted from the cells and reverse transcribed to cDNA. Quantitative real-time PCR (RT-qPCR) is then performed to measure the relative expression levels of EPO mRNA. An increase in EPO mRNA in response to this compound treatment would demonstrate the transcriptional activation of the EPO gene.
-
EPO Protein Secretion: The cell culture supernatant is collected, and an enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted EPO protein. A dose-dependent increase in secreted EPO would confirm that the increased gene expression translates to increased protein production.
This experimental approach directly links the action of this compound to the stabilization of its target, HIF-α, and the subsequent biological response of increased EPO gene and protein expression, providing strong in vitro evidence for its mechanism of action.[1]
Conclusion
The mechanism of action of this compound as a HIF-PH inhibitor is well-established through biochemical and cellular studies. While direct genetic validation experiments specifically for this compound are not yet in the public domain, the therapeutic strategy is strongly supported by a wealth of genetic evidence validating the central role of the HIF pathway in erythropoiesis. Clinical data has demonstrated this compound to be an effective and orally available alternative to injectable ESAs for the treatment of anemia in patients with chronic kidney disease. Its ability to coordinately regulate both EPO production and iron metabolism through a physiological pathway marks it as a significant advancement in anemia therapy.
References
- 1. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. HIF-prolyl hydroxylase 2 silencing using siRNA delivered by MRI-visible nanoparticles improves therapy efficacy of transplanted EPCs for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible factor-1 activation by prolyl 4-hydroxylase-2 gene silencing attenuates myocardial ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Erythropoietins: a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dynamedex.com [dynamedex.com]
A Comparative Analysis of JTZ-951 and Other Small Molecule HIF Stabilizers for Anemia in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of JTZ-951 (enarodustat) and other prominent small molecule Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PH) inhibitors, including roxadustat, vadadustat, daprodustat, and molidustat. These agents represent a novel therapeutic class for the treatment of anemia associated with chronic kidney disease (CKD). This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and illustrates the underlying signaling pathway and experimental workflows.
Mechanism of Action: The HIF Pathway
Small molecule HIF stabilizers, also known as HIF-prolyl hydroxylase inhibitors (HIF-PHIs), exert their therapeutic effect by modulating the body's natural response to hypoxia. Under normoxic (normal oxygen) conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation by the proteasome.[1] HIF-PHIs are competitive inhibitors of PHD enzymes, preventing the hydroxylation of HIF-α.[1] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and forms a heterodimer with HIF-β. This complex binds to hypoxia-response elements (HREs) on target genes, stimulating the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[1] This mimics the physiological response to high altitude, leading to increased red blood cell production.[2]
Comparative Efficacy Data
The following tables summarize key in vitro potency and clinical efficacy data for this compound and other HIF-PH inhibitors.
Table 1: In Vitro Potency of HIF-PH Inhibitors
| Compound | Target | IC50 / EC50 | Reference |
| This compound (Enarodustat) | PHD2 | IC50: 0.22 µM | [3] |
| EPO release (Hep3B cells) | EC50: 5.7 µM | [3] | |
| Roxadustat | PHD2 | IC50: 591 nM | [4] |
| Vadadustat | PHD1, PHD2, PHD3 | Low nM range (equipotent) | [5] |
| Daprodustat | PHD1 | IC50: 3.5 nM | [6] |
| PHD2 | IC50: 22.2 nM | [6] | |
| PHD3 | IC50: 5.5 nM | [6] | |
| Molidustat | PHD2 | IC50: 7 nM | [7] |
Table 2: Summary of Phase 3 Clinical Trial Results on Hemoglobin (Hb) Levels
| Compound | Trial Name/Identifier | Patient Population | Comparator | Key Efficacy Outcome | Reference |
| This compound (Enarodustat) | SYMPHONY HD | Hemodialysis | Darbepoetin alfa | Non-inferior in maintaining mean Hb levels (10.73 g/dL vs 10.85 g/dL) | [8][9][10] |
| SYMPHONY ND-Long & HD-Long | Non-dialysis & Hemodialysis | - | Maintained mean Hb within target range (10.0-12.0 g/dL) for 52 weeks | [11] | |
| Roxadustat | OLYMPUS | Non-dialysis | Placebo | Significantly increased mean Hb from baseline (+1.75 g/dL vs +0.40 g/dL) | [12][13] |
| ROCKIES | Dialysis | Epoetin alfa | Non-inferior in mean Hb change from baseline (+0.77 g/dL vs +0.68 g/dL) | [14] | |
| HIMALAYAS | Incident Dialysis | Epoetin alfa | Superior in mean Hb increase from baseline (to 11.0 g/dL vs 10.8 g/dL) | [15] | |
| PYRENEES | Stable Dialysis | ESA | Non-inferior in maintaining Hb levels (treatment difference: 0.235 g/dL) | [16] | |
| Vadadustat | INNO²VATE | Dialysis | Darbepoetin alfa | Non-inferior in mean change in Hb | [2] |
| - | Non-dialysis | Darbepoetin alfa | Non-inferior in maintaining mean Hb levels (11.66 g/dL vs 11.93 g/dL) | ||
| Phase 2a | Non-dialysis | Placebo | Dose-dependent increase in Hb (up to 1.39 g/dL increase) | [17] | |
| Daprodustat | ASCEND-D | Dialysis | ESA | Non-inferior in maintaining Hb within target levels (10-11.5 g/dL) | [18][19] |
| ASCEND-ND | Non-dialysis | ESA | Non-inferior in improving/maintaining Hb within target levels (10-11.5 g/dL) | [18][19] | |
| - | Non-dialysis (Japan) | Epoetin beta pegol | Non-inferior in mean Hb levels (12.0 g/dL vs 11.9 g/dL) | [20] | |
| ASCEND-TD | Hemodialysis (3x/week) | Epoetin alfa | Non-inferior in mean change in Hb | [21] | |
| Molidustat | MIYABI ND-C | Non-dialysis (ESA-naïve) | Darbepoetin alfa | Non-inferior in mean Hb levels during evaluation period (11.28 g/dL vs 11.70 g/dL) | [22][23] |
| - | Non-dialysis (ESA-treated) | Darbepoetin alfa | Non-inferior in maintaining Hb levels (11.67 g/dL vs 11.53 g/dL) | [24] | |
| - | Peritoneal Dialysis | - | Responder rate of 54.9% in maintaining Hb in target range |
Effects on Iron Metabolism and Safety Profile
Beyond stimulating erythropoiesis, HIF-PHIs have been shown to improve iron availability for hemoglobin synthesis. This is primarily achieved by reducing hepcidin levels, a key regulator of iron absorption and mobilization.
Table 3: Effects on Iron Metabolism and Key Safety Findings
| Compound | Effect on Hepcidin | Effect on Iron Parameters | Key Adverse Events | Cardiovascular Safety | Reference |
| This compound (Enarodustat) | Decreased | Increased TIBC and serum iron | Viral upper respiratory tract infection, contusion, diarrhea | Generally well-tolerated with no major safety concerns compared to DA | [8][11] |
| Roxadustat | Decreased | Reduced need for IV iron | Hypertension, diarrhea, muscle spasms | Comparable to epoetin alfa | [14][15][25] |
| Vadadustat | Decreased | Decreased ferritin, increased TIBC | Nausea, diarrhea, vomiting | Non-inferior to darbepoetin alfa in dialysis patients | [2][17][26] |
| Daprodustat | Decreased | Increased TIBC | Hypertension, blood clotting events, abdominal pain | Non-inferior to ESA in MACE risk | [1][19][27][28] |
| Molidustat | - | - | Nasopharyngitis, worsening of CKD | Generally well-tolerated, comparable to ESAs | [22] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HIF stabilizers are provided below.
HIF-1α Stabilization Assay (Western Blot)
This protocol outlines the general steps for assessing the ability of a compound to stabilize HIF-1α protein levels in cell culture.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, Hep3B) in appropriate growth medium.
-
Treat cells with the HIF-PHI compound at various concentrations for a specified duration (e.g., 6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or deferoxamine).[25]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[12][25]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[12][15]
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[8][12]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][15]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane should also be probed with an antibody against a loading control protein, such as β-actin or GAPDH.[25]
-
Erythropoietin (EPO) Measurement (ELISA)
This protocol describes a typical sandwich ELISA for quantifying EPO levels in serum, plasma, or cell culture supernatant.
-
Plate Preparation:
-
Standard and Sample Addition:
-
Detection Antibody Incubation:
-
Enzyme Conjugate Incubation:
-
Substrate Reaction and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding EPO concentrations.
-
Determine the EPO concentration in the samples by interpolating their absorbance values from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel HIF-PH inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]
- 10. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 12. hcplive.com [hcplive.com]
- 13. Human EPO (Erythropoietin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. Western Blot Procedure HIF1-alpha [protocols.io]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. denovobiolabs.com [denovobiolabs.com]
- 18. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 19. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Effects of vadadustat on hemoglobin concentrations in patients receiving hemodialysis previously treated with erythropoiesis-stimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Treatment Landscape for Anemia in Chronic Kidney Disease: A Comparative Safety Analysis of Jtz-951
A comprehensive review of long-term safety data positions Jtz-951 (enarodustat) as a viable oral treatment option for anemia associated with chronic kidney disease (CKD), with a safety profile largely comparable to existing therapies, including erythropoiesis-stimulating agents (ESAs) and other hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. This guide provides a detailed comparison of the long-term safety of this compound with alternative treatments, supported by experimental data and methodologies from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.
This compound is an oral HIF-PH inhibitor that offers a novel mechanism for managing anemia in CKD patients by stimulating endogenous erythropoietin production. Its safety and efficacy have been evaluated in several clinical trials, most notably the Phase 3 SYMPHONY studies. This guide will delve into the long-term safety findings from these and other relevant studies, drawing comparisons with established ESAs such as darbepoetin alfa and epoetin alfa, and other HIF-PH inhibitors including roxadustat, vadadustat, daprodustat, and molidustat.
Comparative Safety Profile: A Data-Driven Overview
The long-term safety of this compound has been primarily established through the SYMPHONY ND-Long and HD-Long studies, which evaluated the drug over 52 weeks in non-dialysis and hemodialysis patients, respectively. The findings from these studies, alongside data from trials of comparator drugs, are summarized below to facilitate a clear comparison of adverse event profiles.
This compound (Enarodustat) Long-Term Safety Data
Two open-label, uncontrolled Phase 3 studies, SYMPHONY ND-Long (non-dialysis) and SYMPHONY HD-Long (hemodialysis), assessed the 52-week safety of enarodustat in Japanese patients with anemic chronic kidney disease.[1]
In the SYMPHONY ND-Long study involving 132 patients, the most common adverse event was viral upper respiratory tract infection (25.8%), followed by chronic kidney disease progression (8.3%). Adverse events leading to discontinuation of the study occurred in 11.4% of participants.[1]
The SYMPHONY HD-Long study , which included 136 patients, also reported viral upper respiratory tract infection as the most frequent adverse event (49.3%), followed by contusion (16.9%) and diarrhea (16.9%). Importantly, the incidence of any adverse events did not show an increase over the 52-week period in either study.[1]
| Adverse Event (AE) | This compound (Non-Dialysis) - SYMPHONY ND-Long | This compound (Hemodialysis) - SYMPHONY HD-Long |
| Most Frequent AEs | Viral upper respiratory tract infection (25.8%), Chronic kidney disease (8.3%) | Viral upper respiratory tract infection (49.3%), Contusion (16.9%), Diarrhea (16.9%) |
| AEs Leading to Discontinuation | 11.4% | Not specified in detail, but none occurred in ≥2 subjects |
| Serious AEs (SAEs) | 25.8% | 22.8% |
Erythropoiesis-Stimulating Agents (ESAs) - Darbepoetin Alfa Long-Term Safety
A post-marketing surveillance study of darbepoetin alfa in 5,547 Japanese non-dialysis CKD patients over three years provides robust long-term safety data.
| Adverse Event (AE) | Darbepoetin Alfa (Non-Dialysis) |
| Any Adverse Event | 44.4% |
| Adverse Drug Reactions (ADRs) | 7.1% |
| Cardiovascular-related AEs | 12.6% |
| Major ADRs | Hypertension (0.7%), Blood pressure increased (0.6%) |
Other HIF-PH Inhibitors: A Class Comparison
The safety profiles of other HIF-PH inhibitors offer a broader context for evaluating this compound.
| Drug | Key Long-Term Safety Findings |
| Roxadustat | A meta-analysis of 15 randomized controlled trials (10,284 patients) showed a significantly higher incidence of serious adverse events (SAEs) compared to controls. Hypertension and hyperkalemia were notably higher in non-dialysis patients compared to placebo.[2] |
| Vadadustat | In two Phase 3 trials (INNO2VATE) with 3,923 dialysis patients, vadadustat was noninferior to darbepoetin alfa regarding cardiovascular safety. The incidence of serious adverse events was 49.7% in one trial and 55.0% in the other for the vadadustat groups.[3] |
| Daprodustat | Pooled data from three Phase 3 Japanese studies (369 patients on daprodustat) showed the incidence of on-therapy adverse events was 363.1 per 100 patient-years, compared to 306.4 for ESAs. The incidence of thromboembolic and retinal events was similar between the groups.[4] |
| Molidustat | In two long-term extension studies (DIALOGUE) of up to 36 months, the proportion of non-dialysis patients with at least one adverse event was similar between molidustat (85.6%) and darbepoetin (85.7%). In dialysis patients, the rates were 91.2% for molidustat and 93.3% for epoetin.[1][5][6][7] |
Experimental Protocols: A Look at the Methodology
The robustness of safety data is intrinsically linked to the design and conduct of clinical trials. Below are summaries of the methodologies for key studies cited.
This compound: SYMPHONY ND-Long and HD-Long Studies
-
Study Design: Two open-label, uncontrolled, multicenter, single-arm Phase 3 studies.
-
Population: Japanese patients aged ≥ 20 years with anemia associated with CKD. The ND-Long study enrolled 132 non-dialysis patients, and the HD-Long study enrolled 136 patients on maintenance hemodialysis.
-
Treatment: Oral enarodustat once daily for 52 weeks. The dose was adjusted to maintain hemoglobin levels within the target range of 10.0 to 12.0 g/dL.
-
Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), laboratory tests, vital signs, 12-lead electrocardiogram, chest X-ray, and fundoscopy.
Darbepoetin Alfa: Post-Marketing Surveillance Study
-
Study Design: A 3-year post-marketing surveillance study.
-
Population: 5,772 Japanese non-dialysis CKD patients with renal anemia.
-
Treatment: Darbepoetin alfa administered according to standard clinical practice.
-
Safety Assessments: Collection of data on AEs, adverse drug reactions (ADRs), hemoglobin levels, and renal function.
Daprodustat: ASCEND-D Trial
-
Study Design: A Phase 3, randomized, open-label, active-controlled, non-inferiority trial.
-
Population: 2,964 dialysis patients with anemia of CKD.
-
Treatment: Patients were switched from a standard of care ESA to either daprodustat or an ESA control.
-
Safety Assessments: The primary safety endpoint was the time to the first major adverse cardiovascular event (MACE).
Visualizing the Science: Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Representative Clinical Trial Workflow.
Conclusion
This compound demonstrates a manageable long-term safety profile for the treatment of anemia in both non-dialysis and dialysis-dependent CKD patients. The most frequently reported adverse events are generally mild to moderate in nature. When compared to ESAs and other HIF-PH inhibitors, this compound appears to hold a comparable position in terms of overall safety. However, as with all novel therapeutic agents, continuous monitoring and further long-term, large-scale studies will be crucial to fully delineate its safety profile in a broader patient population and to identify any potential rare or delayed adverse effects. The choice of treatment for anemia in CKD should be individualized, taking into account the specific clinical characteristics of the patient and the evolving landscape of therapeutic options.
References
- 1. CHMP sheds positive light on roxadustat use for CKD anaemia in EU [clinicaltrialsarena.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. GSK goes for gold as FDA starts review of daprodustat | pharmaphorum [pharmaphorum.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medscape.com [medscape.com]
- 6. A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The inno(2)vate phase 3 program of vadadustat for treatment of anemia " by W Winkelmayer, G Block et al. [scholarlycommons.henryford.com]
Independent Verification of Jtz-951 (Enarodustat) Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jtz-951 (enarodustat), an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, with alternative treatments for anemia associated with chronic kidney disease (CKD). The information is compiled from published research findings and presented with supporting experimental data.
Mechanism of Action
This compound is an orally active small molecule that inhibits HIF prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[1] This inhibition prevents the degradation of hypoxia-inducible factors (HIF-α), leading to their stabilization and accumulation.[2][3] Stabilized HIF-α translocates to the nucleus and dimerizes with HIF-β, forming a transcription factor that binds to hypoxia-response elements (HREs) on target genes. This process mimics the body's natural response to hypoxia.[4]
The primary therapeutic effects of this compound stem from the upregulation of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism and transport.[4][5] This results in increased endogenous EPO production, improved iron utilization, and ultimately, the stimulation of red blood cell production to correct anemia.[5][6]
References
- 1. ovid.com [ovid.com]
- 2. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. torii.co.jp [torii.co.jp]
JTZ-951 (Enarodustat) in Preclinical CKD Anemia Models: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Enarodustat's Performance Against Other Anemia Therapies in Chronic Kidney Disease Models.
This guide provides a comprehensive comparison of JTZ-951 (enarodustat), an oral prolyl hydroxylase domain (PHD) inhibitor, with other established and emerging therapies for anemia associated with Chronic Kidney Disease (CKD). The data presented is collated from preclinical studies in validated animal models of CKD, offering insights into the efficacy and mechanisms of action of these different therapeutic agents.
Mechanism of Action: A Shift from Exogenous Stimulation to Endogenous Regulation
Traditional anemia management in CKD has relied on erythropoiesis-stimulating agents (ESAs), which are injectable forms of recombinant human erythropoietin (rHuEPO). In contrast, this compound and other HIF-PH inhibitors represent a paradigm shift by leveraging the body's natural response to hypoxia. By inhibiting prolyl hydroxylase enzymes, these agents stabilize Hypoxia-Inducible Factor (HIF), a transcription factor that orchestrates the physiological response to low oxygen levels. This leads to a coordinated upregulation of endogenous erythropoietin (EPO) production and improved iron metabolism.[1][2]
Below is a diagram illustrating the HIF signaling pathway activated by this compound.
References
Comparative Analysis of Differential Gene Expression in Response to JTZ-951 (Enarodustat) and Other HIF-PH Inhibitors
This guide provides a comparative overview of the differential gene expression profiles induced by JTZ-951 (enarodustat) versus other prominent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, including roxadustat, daprodustat, vadadustat, and molidustat. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced molecular effects of this class of drugs for the treatment of renal anemia.
Introduction to this compound and HIF-PH Inhibitors
This compound, also known as enarodustat, is an orally administered small molecule that inhibits HIF-PH enzymes.[1][2][3] This inhibition stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), a key transcription factor that is normally degraded under normoxic conditions.[4][5] The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of target genes. The primary therapeutic effect is the stimulation of endogenous erythropoietin (EPO) production, which in turn promotes erythropoiesis.[6][7] Additionally, HIF-PH inhibitors modulate genes involved in iron metabolism, enhancing iron absorption and mobilization.[5][7]
Other HIF-PH inhibitors, such as roxadustat, daprodustat, vadadustat, and molidustat, operate through the same core mechanism but may exhibit differences in their pharmacokinetic profiles, inhibitory potency against different PHD isoforms, and consequently, their impact on the expression of HIF-regulated genes.[8][9]
The HIF Signaling Pathway
The diagram below illustrates the central mechanism of action for this compound and other HIF-PH inhibitors.
References
- 1. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Jtz-951 (Enarodustat)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Jtz-951 (Enarodustat), ensuring laboratory safety and procedural clarity.
This document provides critical safety and logistical information for the handling of this compound, a potent hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibitor. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of experimental protocols.
Hazard Identification and Classification
This compound is classified with the following hazards.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Face Shield | Recommended when there is a risk of splashing or generating aerosols. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Fully buttoned, with sleeves extending to the wrist. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or glove box, or if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to this protocol is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
All weighing and aliquoting of powdered this compound must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work in a well-ventilated area.[1]
-
-
Donning PPE:
-
Before entering the designated handling area, don the required PPE in the following order: lab coat, respirator (if required), eye and face protection, and finally, gloves.
-
-
Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Use dedicated spatulas and weighing boats for this compound.
-
If creating a stock solution, add the solvent to the powder slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Clean all equipment and the work surface in the fume hood to remove any residual this compound.
-
Emergency Procedures
In the event of an exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Measure |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, microfuge tubes), gloves, and paper towels that have come into contact with this compound must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
